CID 156588402
Description
Structure
2D Structure
Properties
CAS No. |
2519-30-4 |
|---|---|
Molecular Formula |
C28H21N5NaO14S4 |
Molecular Weight |
802.7 g/mol |
IUPAC Name |
tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate |
InChI |
InChI=1S/C28H21N5O14S4.Na/c1-14(34)29-23-10-11-24(50(42,43)44)20-13-25(51(45,46)47)27(28(35)26(20)23)33-32-22-9-8-21(18-7-6-17(12-19(18)22)49(39,40)41)31-30-15-2-4-16(5-3-15)48(36,37)38;/h2-13,35H,1H3,(H,29,34)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47); |
InChI Key |
IZLSHSYQPYPPRM-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=C(/C(=N/NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])/C2=O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Other CAS No. |
2519-30-4 |
physical_description |
Black powder or granules |
Synonyms |
4-(Acetylamino)-5-hydroxy-6-[2-[7-sulfo-4-[2-(4-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]-1,7-naphthalenedisulfonic Acid Sodium Salt (1:4); 4-(Acetylamino)-5-hydroxy-6-[[7-sulfo-4-[(4-sulfophenyl)azo]-1-naphthalenyl]azo]-, tetrasodium Salt 1,7- |
Origin of Product |
United States |
Synthetic Methodologies and Growth Mechanisms of Black Phosphorus
Bulk Black Phosphorus Crystal Synthesis
The preparation of high-quality bulk black phosphorus crystals is a critical first step for obtaining few-layer phosphorene. researchgate.net Historically, high-pressure and high-temperature methods were the primary routes for synthesizing BP. hep.com.cn Over time, other techniques such as vapor transport and catalytic growth have been developed to produce large, high-purity crystals under less extreme conditions.
The high-pressure, high-temperature (HPHT) method is a foundational technique for synthesizing black phosphorus. This process involves the transformation of other phosphorus allotropes, typically red or white phosphorus, into the more stable black phosphorus phase under conditions of elevated pressure and temperature. hep.com.cnarxiv.org The applied pressure facilitates the atomic rearrangement required for the formation of the layered, orthorhombic crystal structure of black phosphorus. pnas.orgnih.gov
The synthesis is typically carried out in a high-pressure apparatus, such as a cubic anvil press, where the precursor material is subjected to pressures in the gigapascal (GPa) range and temperatures of several hundred degrees Celsius. rsc.orgresearchgate.net For instance, bulk single crystals of black phosphorus have been successfully grown by heating red phosphorus at 270°C and 3.8 GPa. researchgate.net Another approach involves the direct conversion of its elements into a melt and subsequent crystallization under HPHT conditions. arxiv.org The precise control of pressure and temperature gradients during the cooling process is crucial for the growth of large, high-quality single crystals.
Table 1: Representative Conditions for High-Pressure, High-Temperature (HPHT) Synthesis of Black Phosphorus
| Precursor Material | Pressure (GPa) | Temperature (°C) | Apparatus | Resulting Product |
| Red Phosphorus | 2.0 - 5.0 | 200 - 800 | Cylindrical Boron Nitride Tube | Cylindrical Black Phosphorus Ingot |
| Red Phosphorus | ~6 | >200 | Hardened-Steel Milling Vessel (Ball Milling) | Black Phosphorus Powder |
| Elemental Phosphorus | 1 | 1050 (held for 3h), cooled to 650 | Not Specified | Bulk Black Phosphorus Lump |
| White Phosphorus | >1.2 | >500 | Not Specified | Black Phosphorus |
This table presents a summary of various reported experimental conditions for the synthesis of black phosphorus using high-pressure, high-temperature techniques. nih.govarxiv.orgresearchgate.netmdpi.com
Chemical Vapor Transport (CVT) is a widely utilized and successful method for growing high-quality, large single crystals of bulk black phosphorus. researchgate.netosti.govnih.gov This technique involves the use of a transport agent to convert a solid material (in this case, a phosphorus precursor like red phosphorus) into a gaseous species. researchgate.net This gaseous mixture is then transported along a temperature gradient within a sealed reaction vessel, typically a quartz ampule, to a cooler zone where it decomposes and deposits as crystalline black phosphorus. researchgate.net
The process is typically conducted in a two-zone tube furnace, which allows for precise control over the temperature gradient between the source material and the growth zone. For example, high-quality single crystals can be obtained by placing red phosphorus in an evacuated quartz tube with hot and cold ends at 600°C and 500°C, respectively. researchgate.net The choice of transport agent and the optimization of the temperature profile are critical parameters that influence the size, purity, and morphology of the resulting crystals. jim.org.cn Computational modeling suggests that the growth of black phosphorus flakes via CVT is more energetically favorable in the zigzag direction compared to the armchair direction. osti.govnih.gov
The synthesis of black phosphorus can be facilitated by the presence of catalysts or mineralizers, which can lower the required pressure and temperature for the phase transition from other phosphorus allotropes. wikipedia.org These additives play a crucial role in the nucleation and growth of black phosphorus crystals. jim.org.cn
One of the well-established catalytic methods involves the use of mercury. wikipedia.orgnih.gov While effective, the toxicity of mercury has led to the exploration of other mineralizers. A common and effective system for mineralizer-assisted vapor transport reactions involves the use of tin (Sn) and iodine (I₂). jim.org.cnnih.govresearchgate.net In this process, it is understood that tin and iodine are essential for the nucleation and growth of BP. jim.org.cn The formation of intermediate compounds, such as tin-iodine-phosphorus compounds, can act as active nucleation sites, promoting the growth of black phosphorus crystals. acs.org For instance, the compound Sn₂₄P₂₂₋ₓI₈ has been identified as a key intermediate that serves as a heterogeneous nucleation site for BP growth. hep.com.cnresearchgate.net Similarly, gold (Au) in conjunction with tin has been shown to form ternary compounds like Au₃SnP₇, which can also act as a template for the growth of black phosphorus. hep.com.cn The use of these mineralizers not only facilitates the synthesis under milder conditions but also improves the yield and crystallinity of the final product. researchgate.net
Exfoliation Techniques for Low-Dimensional Black Phosphorus (Phosphorene)
Phosphorene, a single or few-layered form of black phosphorus, has garnered significant attention due to its unique thickness-dependent electronic and optical properties. wikipedia.org The primary methods for producing phosphorene involve the exfoliation of bulk black phosphorus crystals, which are held together by weak van der Waals forces. rsc.org
Mechanical exfoliation, often referred to as the "scotch-tape" or "microcleavage" method, is a technique widely used to obtain high-quality, pristine single and few-layer phosphorene flakes. mdpi.comwikipedia.orguliege.be This top-down approach involves using an adhesive tape to peel off thin layers from a bulk black phosphorus crystal. researchgate.netnih.gov The exfoliated layers are then transferred to a substrate, such as Si/SiO₂, for further characterization and device fabrication. wikipedia.orgresearchgate.net
Controlling the number of layers is a significant challenge in this process. The thickness of the exfoliated flakes can be roughly identified by their optical contrast on the substrate. nih.gov More precise determination of the layer number is typically achieved through techniques like atomic force microscopy (AFM) and Raman spectroscopy. nih.govroyalsocietypublishing.org While this method yields high-quality flakes, it is generally limited to producing small-sized crystals and is not easily scalable for mass production. uliege.be To improve the yield and size of the exfoliated flakes, modified mechanical exfoliation techniques have been developed, such as using a viscoelastic stamp or metal-assisted exfoliation. nih.govmdpi.com Plasma-assisted methods have also been employed to thin down thicker exfoliated flakes to achieve a desired number of layers with high precision. mdpi.com
Liquid-phase exfoliation (LPE) has emerged as a promising method for the scalable production of phosphorene nanosheets. wikipedia.orguliege.be This technique involves the sonication or shearing of bulk black phosphorus powder in a suitable solvent. rsc.orgroyalsocietypublishing.org The ultrasonic energy helps to overcome the van der Waals forces between the layers, leading to the exfoliation of individual and few-layer nanosheets, which then form a colloidal dispersion in the solvent. rsc.orguliege.be
The choice of solvent is critical for successful exfoliation and the stability of the resulting dispersion. nih.gov Aprotic and polar solvents such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and N-cyclohexyl-2-pyrrolidone (CHP) have been found to be particularly effective. uliege.beroyalsocietypublishing.orgresearchgate.net These solvents have surface energies that are well-matched to that of black phosphorus, which facilitates the exfoliation process and stabilizes the exfoliated nanosheets, preventing their re-aggregation. nih.govacs.org
After exfoliation, centrifugation at different speeds is commonly used to separate the nanosheets by size and thickness. wikipedia.orgroyalsocietypublishing.org For instance, a multi-step centrifugation process can be employed to isolate thinner layers (1-7 layers) from thicker ones (5-12 layers). wikipedia.org While LPE offers a route to mass production, the resulting nanosheets often have a smaller lateral size compared to those obtained by mechanical exfoliation. uliege.be
Table 2: Common Solvents for Liquid-Phase Exfoliation of Black Phosphorus
| Solvent | Abbreviation | Key Properties/Observations |
| N-methyl-2-pyrrolidone | NMP | Produces stable and highly concentrated dispersions (~0.4 mg/mL). acs.org Residual NMP can suppress oxidation. acs.org |
| Dimethyl sulfoxide | DMSO | High cohesive energy between solvent molecules in the confined monolayer favors dispersion. nih.govacs.org |
| Dimethylformamide | DMF | Molecular planarity enhances cohesive energy, aiding dispersion. nih.govacs.org |
| N-cyclohexyl-2-pyrrolidone | CHP | Effective for producing high-quality, few-layer black phosphorus nanosheets. arxiv.org |
| Isopropyl alcohol | IPA | Investigated as a solvent for liquid-phase exfoliation. nih.govacs.org |
This table summarizes some of the commonly used and effective solvents for the liquid-phase exfoliation of black phosphorus, along with key findings related to their performance. nih.govacs.orgacs.orgarxiv.org
Liquid-Phase Exfoliation Strategies
Solvothermal Conversion from Phosphorus Allotropes
Solvothermal synthesis has emerged as a viable and scalable method for producing black phosphorus (BP) by converting more common phosphorus allotropes, such as red phosphorus (RP) or white phosphorus (WP), under controlled conditions. researchgate.netrsc.org This process typically involves heating a dispersion of the precursor allotrope in a suitable solvent within a sealed autoclave.
In a common procedure, red phosphorus is dispersed in a solvent like ethylenediamine (ED) and subjected to temperatures ranging from 150 °C to 200 °C. nii.ac.jpresearchgate.net The elevated temperature and pressure facilitate the phase transformation from amorphous red phosphorus to the more stable, crystalline orthorhombic structure of black phosphorus. researchgate.net The yield and characteristics of the synthesized BP are highly dependent on reaction parameters. For instance, studies have shown that the optimal temperature for high-yield BP formation via this method is around 160 °C; temperatures above 170 °C can lead to decreased yield and the formation of unidentified byproducts. nii.ac.jprsc.org
The resulting material typically consists of nanosheets, which can be characterized by various analytical techniques. X-ray diffraction (XRD) is used to confirm the orthorhombic crystal structure, while Raman spectroscopy identifies the characteristic vibrational modes of black phosphorus at approximately 361 cm⁻¹, 438 cm⁻¹, and 467 cm⁻¹. researchgate.netresearchgate.net Using white phosphorus as the precursor, BP nanosheets can be synthesized at a temperature range of 60–140 °C in an ethylenediamine system. rsc.org
| Precursor | Solvent | Temperature (°C) | Time (hours) | Key Findings | Reference |
|---|---|---|---|---|---|
| Red Phosphorus | Ethylenediamine | 160 | 24 | Optimal temperature for high yield. | nii.ac.jpresearchgate.netrsc.org |
| Red Phosphorus | Ethylenediamine | >170 | - | Decreased BP yield and formation of byproducts. | nii.ac.jprsc.org |
| White Phosphorus | Ethylenediamine | 60-140 | - | Produces nanosheets with 1-15 nm thickness. | rsc.org |
Optimization of Intercalation-Assisted Exfoliation Parameters
Intercalation-assisted exfoliation is a powerful top-down method to produce thin-layer black phosphorus from bulk crystals. This technique involves introducing ions or small molecules between the layers of the bulk material, which weakens the van der Waals forces and facilitates separation into individual or few-layer nanosheets.
One effective approach involves using lithium hexafluorosilicate (Li₂SiF₆) as an intercalating agent in a solvent such as dimethyl sulfoxide (DMSO), followed by water bath ultrasonication. mdpi.com This method has been shown to achieve a high production rate of BP nanosheets, up to 75%. mdpi.com The resulting nanosheets exhibit high purity and crystallinity. mdpi.com Another strategy employs tetrabutylammonium salts for intercalation, which has been successful in producing flakes with large lateral dimensions. nih.gov The choice of the intercalating agent is crucial as it can activate the adjacent phosphorus atoms, potentially enhancing the material's catalytic properties. cityu.edu.hk The process of simultaneous exfoliation and functionalization, where an aryl iodide or aryl iodonium (B1229267) salt is added to the exfoliation solvent, offers increased protection against degradation by minimizing the exposure of the fresh flakes to ambient oxygen and water. nih.gov
| Intercalating Agent | Solvent | Exfoliation Method | Key Outcome | Reference |
|---|---|---|---|---|
| Li₂SiF₆ | DMSO | Water bath ultrasound (5h) | Yield up to 75%; high purity and crystallinity. | mdpi.com |
| Tetrabutylammonium salt | - | Sonication | Formation of flakes with large lateral dimensions. | nih.gov |
| Aryl iodide / Aryl iodonium salt | - | Simultaneous exfoliation-functionalization | Enhanced ambient stability for up to one week. | nih.gov |
Influence of Solvent Systems on Exfoliated Nanosheet Characteristics
Liquid-phase exfoliation (LPE) is a widely used, scalable method for producing dispersions of black phosphorus nanosheets. The choice of solvent is a critical parameter that significantly influences the efficiency of exfoliation, the concentration and stability of the resulting dispersion, and the quality of the nanosheets. nih.govresearchgate.net
Anhydrous organic solvents are typically used in a sealed-tip ultrasonication system to prevent the degradation of black phosphorus, which is sensitive to solvated oxygen and water. nih.govacs.orgnorthwestern.edu Among various conventional solvents, N-methylpyrrolidone (NMP) has been identified as particularly effective, capable of producing stable and relatively high-concentration dispersions of up to approximately 0.4 mg/mL. nih.govresearchgate.netnorthwestern.edu The residual NMP on the processed nanosheets has also been found to suppress the rate of oxidation in ambient conditions. nih.govacs.org
Other solvents have also been explored. Dimethyl sulfoxide (DMSO), when used with an assisting intercalant, can yield exfoliation rates as high as 75%. rsc.org In a push for more environmentally friendly processes, ionic liquids have been investigated as alternative "green" stripping agents. mdpi.com Certain ionic liquids can produce dispersions with concentrations as high as 0.95 mg/mL, and these dispersions can remain stable in the air for a month. mdpi.com However, the higher cost of ionic liquids remains a consideration. mdpi.com
| Solvent | Typical Concentration | Key Characteristics | Reference |
|---|---|---|---|
| N-methylpyrrolidone (NMP) | ~0.4 mg/mL | Provides stable, electronic-grade dispersions; residual solvent suppresses oxidation. | nih.govresearchgate.netacs.org |
| Dimethyl sulfoxide (DMSO) | - (High yield) | High exfoliation yield (up to 75%) with Li₂SiF₆ assistance. | rsc.org |
| Ionic Liquids | Up to 0.95 mg/mL | "Green" alternative; produces highly stable dispersions but can be costly. | mdpi.com |
Direct Growth Approaches for Few-Layer Black Phosphorus Architectures
To overcome the limitations of exfoliation methods, such as flake size and potential for defects, direct growth techniques for synthesizing large-area, high-quality, few-layer black phosphorus films are being actively developed. These bottom-up approaches offer better control over thickness and crystallinity, which is crucial for electronic device fabrication.
One prominent method is pulsed laser deposition (PLD), which has been successfully used to grow ultrathin, centimetre-scale crystalline black phosphorus films on insulating substrates. researchgate.netnih.govpolyu.edu.hk This technique involves using a laser to ablate a black phosphorus target, creating a plasma-activated region that facilitates the formation and transport of BP clusters onto a substrate. nih.govpolyu.edu.hk Large-scale field-effect transistor arrays fabricated on these films have demonstrated impressive hole mobilities, reaching up to 617 cm² V⁻¹ s⁻¹ at 250 K. nih.govpolyu.edu.hk
Another significant approach is chemical vapor transport (CVT), which can synthesize large, high-quality bulk BP single crystals that can subsequently be exfoliated. nih.gov More recently, adaptations of this method, along with chemical vapor deposition (CVD), have been explored for the direct synthesis of few-layer BP. nih.govacs.org For example, an in-situ CVD approach has been used to grow large-area 2D black phosphorus by heating red phosphorus to high temperatures (e.g., 600-950°C) in a tube furnace, resulting in films with thicknesses of around four layers. nih.govacs.org
| Method | Precursor | Key Parameters | Product Characteristics | Reference |
|---|---|---|---|---|
| Pulsed Laser Deposition (PLD) | BP Target | Laser ablation of target | Centimetre-scale ultrathin films; high carrier mobility (up to 617 cm² V⁻¹ s⁻¹). | researchgate.netnih.govpolyu.edu.hk |
| Chemical Vapor Deposition (CVD) | Red Phosphorus | Heating RP to 600-950°C | Large-area films (~4 layers thick). | nih.govacs.org |
| Chemical Vapor Transport (CVT) | Red Phosphorus | Mineralization additive (e.g., Sn/SnI₄) | High-quality bulk crystals; conversion ratio up to 98%. | nih.gov |
Emerging Synthetic Routes and Precursor Utilization
Research into black phosphorus synthesis continues to evolve, with a focus on developing more efficient, scalable, and environmentally friendly methods, often utilizing readily available precursors like red phosphorus.
Conversion Pathways from Red Phosphorus
Red phosphorus is an attractive precursor for black phosphorus synthesis due to its relative stability and lower cost compared to white phosphorus. Several conversion pathways have been established:
Solvothermal Conversion: As detailed in section 2.2.2.1, this is a widely used, scalable liquid-phase method that converts red phosphorus to black phosphorus at moderate temperatures and pressures in a solvent like ethylenediamine. rsc.orgrsc.org
Mechanochemical Conversion: High-energy ball milling can induce a phase transformation from amorphous red phosphorus to crystalline black phosphorus through intense mechanical forces, offering a solvent-free route. boisestate.eduboisestate.edu
High-Temperature/High-Pressure Conversion: This is a more traditional method where applying high pressure (several GPa) and temperature to red phosphorus induces the phase change to black phosphorus. acs.orgmdpi.com
Chemical Vapor Transport (CVT): This gas-phase method uses a mineralizer like Sn/SnI₄ to facilitate the conversion of red phosphorus into high-quality black phosphorus crystals at high temperatures. nih.gov
Each pathway offers a different balance of scalability, cost, safety, and the quality of the final product, providing researchers with a range of options depending on the desired application.
Mechanochemical Synthesis of Black Phosphorus Nanoparticles
Mechanochemical synthesis, typically involving high-energy planetary ball milling, represents a significant advancement in the production of black phosphorus. boisestate.eduboisestate.edu This method is lauded as a scalable and green route because it can be performed at ambient temperatures and eliminates the need for toxic solvents. rsc.orgrsc.org
During the milling process, collisions between the milling media and the precursor material rapidly compress amorphous red phosphorus, inducing its transformation into crystalline, orthorhombic black phosphorus flakes. boisestate.eduboisestate.edu This process can achieve high conversion yields, with reports of approximately 90% for a ~5 g batch of bulk BP powder. boisestate.eduboisestate.edu The kinetics of this conversion have been found to follow a sigmoidal behavior best described by the Avrami rate model, suggesting a process limited by grain growth after initial nuclei formation. boisestate.eduboisestate.edu By controlling parameters such as milling speed and duration, it is possible to manage the particle size and crystallinity of the resulting BP nanoparticles. rsc.org
| Precursor | Method | Key Parameters | Key Outcome | Reference |
|---|---|---|---|---|
| Red Phosphorus | High-Energy Ball Milling | Impact energy >25 mJ; Milling dose ~100 kJ/gram. | Conversion yield of ~90% for a 5g batch. | boisestate.eduboisestate.edu |
| Red Phosphorus | Planetary Ball Milling | Solvent-free, ambient conditions. | Direct transformation to amorphous or crystalline BP. | rsc.orgrsc.org |
Theoretical and Experimental Elucidation of Black Phosphorus Formation Pathways
The transformation of phosphorus allotropes, such as white and red phosphorus, into the thermodynamically stable black phosphorus (BP) is a complex process governed by various kinetic and thermodynamic factors. wikipedia.org The elucidation of these formation pathways has been a subject of extensive research, combining theoretical calculations with sophisticated experimental techniques to understand the underlying growth mechanisms.
Theoretical studies, primarily employing ab initio and density functional theory (DFT) calculations, have been crucial in understanding the intrinsic properties that drive the formation of BP's unique layered structure. aip.orgresearchgate.net These calculations reveal that the puckered honeycomb layers of BP, a result of sp³ hybridization, are held together by weak van der Waals forces. aip.orgnih.gov Specifically, the interlayer interaction has been identified as the Van der Waals Keesom force, which is critical to the formation of the stable, layered orthorhombic crystal structure. aip.org Computational models indicate that this layered arrangement is the most stable configuration for phosphorus under normal conditions. aip.org
Experimentally, several distinct formation pathways have been identified, each characterized by different intermediate states and reaction conditions. These pathways range from direct solid-state transformations to complex multi-step mechanisms involving gaseous and solid intermediates.
High-Temperature, High-Pressure (HTHP) Transformation The earliest method for synthesizing BP involves the application of high temperature and pressure to other phosphorus allotropes. hep.com.cn This process is generally understood as a direct solid-state phase transformation. The first successful synthesis involved heating white phosphorus to 200°C under a pressure of 1.2 GPa. nih.gov This method relies on providing sufficient thermal and mechanical energy to overcome the activation barrier for the atomic rearrangement from the amorphous or molecular structure of red or white phosphorus into the crystalline structure of black phosphorus.
Chemical Vapor Transport (CVT) Mechanisms Mineralizer-assisted Chemical Vapor Transport (CVT) is a common method for growing high-quality BP crystals, and studies have revealed multiple potential formation mechanisms within this process.
Direct Gas-Phase Formation: In situ neutron diffraction studies on the synthesis of BP from red phosphorus using a Tin/Tin(IV) iodide (Sn/SnI₄) mineralizer have shown that BP can form directly from the gas phase. arxiv.orgresearchgate.net In this pathway, the crystal growth initiates as the starting materials are cooled from elevated temperatures around 500°C, without the formation of any detectable intermediate crystalline phases. arxiv.org It is suggested that species such as Tin(II) iodide (SnI₂) play a crucial role in the gas phase to activate and transform the phosphorus precursor. rsc.org
Gas-Solid-Solid Mechanism: In contrast to a direct gas-phase route, a "gas-solid-solid" growth mechanism has also been proposed. mdpi.com This pathway involves the formation of a solid intermediate compound that acts as a catalyst or template for BP growth. For instance, in a Sn-I-P system, ternary compounds like Sn₂₄P₁₉.₃I₈ and Sn₄P₃ can form. hep.com.cn A related compound, Sn₂₄P₂₂₋ₓI₈, has been identified as a key intermediate. mdpi.com In this mechanism, gaseous phosphorus (P₄) molecules catalytically break down on the surface of the solid Sn₂₄P₂₂₋ₓI₈. The resulting phosphorus atoms diffuse into the solid, and once a sufficient concentration is reached, black phosphorus precipitates and grows on the surface of this intermediate. mdpi.com
Mechanochemical Conversion The transformation from red to black phosphorus can also be induced mechanically through high-energy ball milling. bohrium.com This process does not rely on high bulk temperatures but rather on the intense local pressure and energy generated during the collision of milling media. bohrium.com The primary influencing factor is the mechanical energy from these impacts, which creates localized high-energy areas conducive to the phase transition. bohrium.com Kinetic studies of this mechanochemical conversion show a characteristic sigmoidal behavior, which can be described by the Avrami rate model. boisestate.edu This suggests the formation mechanism is a process of nucleation, where BP nuclei are formed by impacts of sufficient energy, followed by the growth of these crystalline grains. boisestate.edu
Solution-Phase Transformation A distinct formation pathway occurs in the solution phase, where an amine-induced phase transition can convert white phosphorus into red or black phosphorus. rsc.org The proposed mechanism involves a nucleophilic attack on the P₄ molecules of white phosphorus by the amine. rsc.org This chemical reaction generates polyphosphorus ions, which subsequently rearrange to form the more stable amorphous red or crystalline black phosphorus, depending on the specific reaction temperature and type of amine used. rsc.org
| Formation Pathway | Precursor(s) | Key Conditions / Mediators | Proposed Mechanism Highlights |
|---|---|---|---|
| High-Temperature, High-Pressure (HTHP) | White Phosphorus, Red Phosphorus | High Pressure (e.g., >1.2 GPa), High Temperature (e.g., >200°C) | Direct solid-state phase transformation driven by thermal and mechanical energy. nih.govhep.com.cn |
| CVT - Direct Gas Phase | Red Phosphorus | Mineralizers (e.g., Sn/SnI₄), Temperature Gradient (~500-600°C) | Formation occurs directly from the gas phase upon cooling without solid intermediates. arxiv.orgresearchgate.net |
| CVT - Gas-Solid-Solid | Red Phosphorus | Mineralizers (e.g., Sn/I₂) | Gaseous P₄ decomposes on a solid intermediate (e.g., Sn₂₄P₂₂₋ₓI₈), followed by diffusion and precipitation of BP. hep.com.cnmdpi.com |
| Mechanochemical | Red Phosphorus | High-energy ball milling | Phase transition is induced by localized high pressure and energy from impacts; follows nucleation and growth kinetics. bohrium.comboisestate.edu |
| Solution-Phase | White Phosphorus | Organic Amines, Varied Temperatures | Amine-induced nucleophilic attack on P₄ generates polyphosphorus ions that rearrange into BP. rsc.org |
Chemical Degradation Pathways and Environmental Stability of Black Phosphorus
Oxidative Decomposition Mechanisms under Ambient Conditions
Oxidative degradation is the most significant factor contributing to the instability of black phosphorus under ambient conditions mdpi.comcnpem.bracs.org. The unique electronic configuration of phosphorus, with a lone pair of electrons in its 3s²3p³ valence shell, contributes to a high electron density on the BP surface, making it highly reducible and prone to reaction with oxygen and water nih.govresearchgate.net.
Molecular oxygen plays a dominant role in the chemical conversion and degradation of black phosphorus rsc.orgcnpem.brresearchgate.netacs.orgresearchgate.netosti.gov. The O₂ molecule readily dissociates and chemisorbs onto the surface of black phosphorus, leading to the formation of oxidized phosphorus species (PₓOᵧ) mdpi.comcnpem.bracs.org. This process irreversibly alters the electronic and structural characteristics of the material, compromising its semiconductor properties and continuously lowering the conductance of black phosphorus field-effect transistors (FETs) cnpem.bracs.orgresearchgate.netosti.gov. Initially, oxidation occurs through the formation of non-bridged oxide species, which subsequently convert into more stable bridged oxide species upon continued ambient exposure researchgate.netacs.org. The pristine black phosphorus surface, which is initially hydrophobic, becomes progressively hydrophilic as oxidation proceeds due to the formation of these PₓOᵧ species acs.orgresearchgate.netosti.govacs.org.
Water and humidity are crucial contributors to the degradation of black phosphorus, often acting synergistically with oxygen mdpi.comresearchgate.netrsc.orgresearchgate.net. While deaerated water alone does not oxidize black phosphorus, its presence significantly accelerates the oxidation process when oxygen is also available researchgate.netacs.orgresearchgate.netosti.govacs.orgpurdue.edu. The strong dipole-dipole interaction between water molecules and phosphorus atoms can cause significant structural distortion in black phosphorus mdpi.comnih.gov. Water can react with the surface oxides, thereby creating new sites for further oxygen dissociation and continuous oxidation purdue.edu. The hydrolysis of unstable bridging oxide species can lead to the formation of volatile phosphorus oxides, which then evaporate from the BP surface, contributing to the material's decomposition acs.org. Studies have shown that degradation in anaerobic water under dark conditions can lead to the formation of different oxidation products, such as H₂PO₂⁻ acs.org.
Light, in conjunction with oxygen and water, significantly contributes to the degradation of black phosphorus mdpi.comresearchgate.netrsc.org. The photoinduced degradation of phosphorene is directly proportional to both oxygen concentration and light intensity mdpi.com. Light irradiation can boost the degradation process through photo-oxidation rsc.orgrsc.org. The mechanism of light-induced ambient degradation involves a three-step process: the generation of superoxide (B77818) radicals under light exposure, the subsequent dissociation of these superoxide species, and the eventual breakdown of the material under the action of water researchgate.net. The well-matched band gap and band-edge positions of thinner black phosphorus layers can accelerate this degradation process researchgate.net. Conversely, storing black phosphorus flakes, particularly those protected by certain solvents like N-methyl-2-pyrrolidone (NMP), in the dark can dramatically increase their lifetime, as the formation of phosphoric acid and water absorption on the surface are significantly slowed down acs.org.
Beyond direct oxidation, an additional, previously unreported degradation pathway for black phosphorus has been identified as nitrogen (N₂)-addition oxidation researchgate.netrsc.orgrsc.org. This process involves the chemisorption of nitrogen molecules onto the pristine black phosphorus surface rsc.org. These nitrogen-adducts can then undergo further degradation through oxygen absorption or free radical coupling and crosslinking, leading to the formation of N₂-adduct oxidative products, such as [PₙNₘOₓ]⁺ and [PₙHₘNₓOᵧ]⁺ species rsc.org. While the extent is low, nitrogen fixation has been observed to occur spontaneously during the ambient oxidation of elemental phosphorus nih.gov. Furthermore, nitrogen dioxide (NO₂) can also contribute to black phosphorus degradation by reacting with unsaturated defects on the material's surface, initiating a redox reaction that results in the oxidation of black phosphorus and the reduction of NO₂ mdpi.com. This interaction leads to the formation of phosphorus-oxygen/nitrogen bonds during ambient oxidation nih.gov.
In Situ Probing of Surface Chemical Transformations During Degradation
Understanding the degradation mechanisms of black phosphorus at a fundamental level requires advanced characterization techniques that can provide insights into surface chemical transformations in situ. Various methods have been employed to monitor these changes:
Spectroscopic Techniques: X-ray photoelectron spectroscopy (XPS) and Fourier transform infrared spectroscopy (FTIR) are widely used to investigate the surface chemistry of black phosphorus during ambient exposure, allowing for the identification of different oxidation states and species like non-bridged and bridged oxides researchgate.netacs.org. Laser desorption ionization mass spectrometry (LDI-MS) fingerprinting has proven to be a powerful platform for unraveling molecular-level degradation pathways, providing accurate mass information about intermediates and products, including those from nitrogen-addition oxidation researchgate.netrsc.orgrsc.org.
Microscopic Techniques: Optical microscopy, analytical transmission electron microscopy (TEM), and atomic force microscopy (AFM) are utilized to observe morphological changes and the formation of degradation products on the surface of black phosphorus flakes when exposed to different environments researchgate.netacs.org. In particular, AFM can track the appearance and evolution of droplet-like structures, indicative of phosphoric acid formation and water absorption acs.org. Scanning tunneling microscopy/spectroscopy (STM/S) offers atomic-scale insights into oxidation, revealing the formation of dangling atomic oxygen and phosphorus multivacancies, and their impact on the electronic structure osti.gov. In-situ TEM has also been employed to visualize oxidation mechanisms directly acs.org.
Electrical Characterization: Field-effect transistor (FET) device characteristics are monitored to correlate changes in electrical performance with the degradation process, as oxidation leads to a decrease in device conductance researchgate.netacs.orgresearchgate.net.
Thermal Analysis: In-situ scanning/transmission electron microscopy (STEM) has been used to study the thermal stability of black phosphorus and observe its decomposition at elevated temperatures in vacuum mdpi.com.
Electrochemical Characterization: Electrochemical techniques are employed to study the degradation of black phosphorus in various environments, including its behavior in energy storage systems researchgate.netnih.gov.
These advanced probing techniques provide critical data for understanding the complex degradation pathways of black phosphorus, enabling the development of more stable and reliable black phosphorus-based devices.
Electrochemical Degradation Phenomena in Energy Storage Systems
Black phosphorus has garnered significant attention as a promising anode material for next-generation energy storage systems, particularly lithium-ion (LIBs) and sodium-ion batteries (NIBs), due to its high theoretical specific capacity (e.g., 2596 mAh/g for sodiation to Na₃P) and fast alkali-ion transport nih.govattelements.comresearchgate.netmarketresearchintellect.comfiu.edu. However, its practical application is hindered by significant capacity fading and poor cycling stability, primarily attributed to substantial volume expansion during lithiation (approximately 300%) researchgate.netfiu.eduacs.org.
The electrochemical degradation of black phosphorus in batteries proceeds through a mixed alkali-ion storage mechanism involving two main steps: intercalation and alloying nih.govacs.org. During the initial stages of ion insertion, black phosphorus undergoes intercalation, which can lead to wrinkling and deformation of the material nih.gov. However, upon the subsequent alloying reaction, which delivers the high theoretical capacity, black phosphorus suffers from complete structural breakdown nih.gov.
A critical factor contributing to electrochemical degradation is the instability of the solid electrolyte interphase (SEI) layer nih.govacs.org. The SEI, which forms on the electrode surface during the initial charge cycles, is observed to nucleate at defects and spread across the basal planes. However, it tends to disintegrate upon desodiation, even at potentials above alloying, leading to irreversible capacity losses nih.govacs.org. This instability results in a rapid drop in discharge capacity and an increase in electrode resistance, with the majority of black phosphorus degradation occurring in the early stages of the battery's cycle life acs.org.
Despite efforts to mitigate these issues, such as downsizing black phosphorus into nanosheets or mechanical mixing with graphitic materials, challenges remain related to its low conductivity and large volume changes during cycling, which continue to hinder its real-world performance in energy storage applications researchgate.netfiu.edu. Operando electrochemical atomic force microscopy (EC-AFM) and ex situ spectroscopy have been instrumental in revealing these degradation mechanisms, providing direct experimental evidence of the morphological, mechanical, and chemical changes black phosphorus undergoes within operational battery cells nih.gov.
Structural Deformations During Alkali-Ion Intercalation
During the electrochemical cycling of black phosphorus in alkali-ion batteries, the insertion of ions occurs in a two-step process: initial intercalation followed by an alloying reaction nih.govacs.org. Operando electrochemical atomic force microscopy (EC-AFM) and ex situ spectroscopy studies have revealed that black phosphorus undergoes significant wrinkling and deformation during the intercalation phase nih.govresearchgate.netacs.org. This phenomenon is observed even when BP is processed into nanosheets acs.org. The intercalation of alkali ions leads to an increase in the interlayer distance of the BP structure. Larger alkali ions, such as potassium, induce more substantial structural deformation compared to smaller ions like sodium or lithium scholaris.ca. Beyond alkali ions, the intercalation of copper (Cu) atoms into black phosphorus also results in anisotropic and periodic conductive channels, accompanied by notable strain and deformation within the BP crystal arxiv.org. Specifically, Cu intercalation can lead to an increase in atomic distance of approximately 6.65% in the zigzag direction and about 4.06% in the interlayer distance arxiv.org.
Solid Electrolyte Interphase Formation and Instability Dynamics
The formation and stability of the solid electrolyte interphase (SEI) layer on black phosphorus electrodes are critical factors influencing their long-term performance in alkali-ion batteries. The SEI formed on BP electrodes is frequently unstable nih.govresearchgate.netacs.org. This unstable SEI typically nucleates at defects on the BP surface and subsequently spreads across the basal planes nih.govresearchgate.netacs.org. However, it tends to disintegrate upon desodiation, even at potentials above the alloying reactions nih.govresearchgate.netacs.org.
The ultra-flat surface of BP provides an excellent platform for characterizing the dynamic processes of electrode-electrolyte interphase, including SEI formation and electrode evolution acs.org. Studies have shown that an inhomogeneous SEI develops on the BP surface during the cathodic sweep, which is followed by anisotropic wrinkling of BP and its disintegration due to the large volume expansion from the alloying reaction nih.gov. The continuous structural changes and the resulting gradual increase in the electrode surface area lead to the constant regeneration of a freshly exposed BP surface in contact with the electrolyte. This drives further SEI formation, contributing to irreversible capacity losses nih.gov. Furthermore, the contraction of the electrode during the desodiation of NaₓP phases causes structural fracturing of the secondary electrode structure and the mechanical detachment and breakdown of the SEI, which collectively limit the cycling stability of BP electrodes nih.gov. Strategies such as controlling the SEI film through electrolyte additives have been proposed to improve the cycle life and reversibility of BP-based batteries nih.govacs.org. Interestingly, black phosphorus modified on separators can convert to Li₃P during initial lithiation, which serves as a beneficial component for forming a stable and fast-dynamic SEI nih.gov.
Kinetic Modeling and Mechanistic Studies of Black Phosphorus Degradation
The environmental instability of black phosphorus poses a significant challenge to its widespread application researchgate.netresearchgate.netresearchgate.net. Black phosphorus gradually oxidizes when exposed to water in the presence of oxygen wikipedia.orgattelements.com. The degradation process typically initiates with the chemisorption of oxygen, leading to the formation of hydrophilic PₓOᵧ species acs.orgmdpi.comresearchgate.net. These oxidized species then absorb water, resulting in the formation of phosphoric acid and phosphorous acid acs.orgmdpi.comresearchgate.net. It is important to note that water itself does not oxidize pristine BP if it is properly degassed; the native BP surface is hydrophobic but becomes progressively hydrophilic upon oxidation acs.org.
Light exposure plays a crucial role in the degradation kinetics of BP. Studies have shown that N-methyl-2-pyrrolidone (NMP)-protected BP flakes stored in the dark exhibit significantly extended lifetimes compared to those exposed to constant illumination acs.org. The degradation kinetics for black phosphorus and its arsenic-phosphorus alloys (AsₓP₁₋ₓ) can be described by a monoexponential model mdpi.com. Raman analysis has indicated that BP degrades nearly three times faster than As₀.₆P₀.₄, suggesting that increasing the concentration of arsenic atoms in the alloy significantly improves its stability mdpi.com.
Data on the degradation times for multi-layered black phosphorus and its arsenic alloys highlight this difference:
| Material | Degradation Time (Raman Analysis) | Total Degradation Time |
| Black Phosphorus | 4 days | 9 days |
| As₀.₂P₀.₈ | 5 days | 11 days |
| As₀.₄P₀.₆ | 11 days | 19 days |
Laser desorption ionization mass spectrometry (LDI-MS) fingerprinting has provided molecular-level insights into BP degradation pathways, identifying not only direct oxidation but also an unreported nitrogen (N₂)-addition oxidation pathway researchgate.netscispace.com. The oxidation of liquid-exfoliated few-layer BP initially involves the formation of non-bridged oxide species, which subsequently convert to bridged oxide species upon ambient exposure researchgate.netacs.org. These bridged oxide species are unstable and undergo hydrolysis, leading to the formation of volatile phosphorus oxides that evaporate from the BP surface, ultimately causing the decomposition of the material acs.org.
Furthermore, the degradation of black phosphorus is pH-dependent, with the slowest degradation occurring at neutral pH (pH 7) and the fastest at alkaline pH (pH 10) frontiersin.org. The degradation rate constants for liquid-exfoliated BP (LBP) also increase with temperature frontiersin.org. Interestingly, N,N-dimethylformamide (DMF), a widely used exfoliation solvent, has been found to offer protection by impeding the hydrolysis of phosphorus oxides. This protective effect is attributed to the occupation of oxidation sites on the BP surface by DMF through electrostatic interaction frontiersin.org.
Advanced Strategies for Mitigating Black Phosphorus Environmental Instability
Surface Functionalization for Passivation
Surface functionalization aims to create a protective layer or modify the surface chemistry of BP to prevent its reaction with ambient oxygen and water. These strategies can be broadly categorized into covalent and noncovalent approaches, as well as solvent-mediated and amine-based passivation techniques.
Covalent Chemical Modification Approaches
Covalent functionalization involves the formation of direct chemical bonds between molecules and the BP surface, effectively occupying the reactive lone pair electrons of phosphorus atoms and preventing decomposition. This approach generally provides more stable systems compared to noncovalent methods.
Grafting reactions with organic moieties, particularly diazonium compounds, have proven effective in covalently modifying and passivating black phosphorus. Aryl diazonium chemistry enables the formation of stable phosphorus-carbon (P-C) bonds on the BP surface. For instance, researchers have successfully used 4-nitrobenzene diazonium and 4-methoxybenzene diazonium tetrafluoroborate (B81430) salts to covalently functionalize few-layer BP. This chemical modification results in controllable p-type doping and significantly improves BP field-effect transistor (FET) device metrics, including higher hole carrier mobility and an increase in current on/off ratio by more than 100-fold. Furthermore, this diazonium functionalization passivates the few-layer BP surface, preventing degradation for over 10 days of ambient exposure.
While diazonium salts are widely explored, some studies suggest that functionalization using aryl iodonium (B1229267) salts might offer superior ambient stability compared to diazonium salts, as iodonium salts enable covalent modification without inducing oxidation and can inhibit bridged oxygen formation by attaching to surface oxygen sites. Nucleophilic reagents have also been demonstrated as highly effective for covalent chemical modification of black phosphorus, leading to the formation of P-C and P-O-C bonds.
The edge sites of black phosphorus nanosheets are particularly reactive and prone to oxidation. Strategies focusing on the selective functionalization of these edge sites can significantly enhance BP's ambient stability. One notable approach involves the covalent bonding of stable C60 molecules to the edge sites of BP nanosheets. C60 acts as a sacrificial shield, effectively protecting BP nanosheets from oxidation under ambient conditions due to its high stability and hydrophobic nature. This edge-selective passivation by C60 molecules has been shown to lead to a rapid photoinduced electron transfer from BP to C60, resulting in enhanced photoelectrochemical and photocatalytic activities.
Noncovalent Supramolecular Interactions for Stabilization
Noncovalent functionalization involves passivating BP nanoflakes through weaker, noncovalent interactions, thereby impeding their degradation. This approach typically relies on van der Waals forces, electrostatic interactions, or π-π stacking between the BP surface and adsorbed molecules. While covalent methods generally offer more robust protection, noncovalent strategies can provide significant stabilization and are often simpler to implement.
For example, the treatment of BP with electron-withdrawing polycyclic aromatic molecules like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) and perylene (B46583) diimide (PDI) has been shown to form stable hybrids where the organic components cover and shield the surface of thin BP flakes. These strong stacking interactions effectively prevent oxidative degradation. Additionally, fluorescent boronic derivatives of pyrene (B120774) have been used for noncovalent functionalization, with density functional theory (DFT) simulations predicting favorable coupling and stabilization energy arising from interactions between the pyrene core and phosphorus atoms, and a smaller but relevant contribution from noncovalent P-B interactions. Such noncovalent interactions can also lead to a lowering of the band gap of 2D BP by around 0.10 eV and increased stability toward oxidation in air for more than six months.
Solvent-Mediated Surface Passivation
Certain solvents can play a crucial role in passivating black phosphorus, particularly during liquid exfoliation processes. The selection of anhydrous organic solvents and the use of sealed ultrasonication systems can prevent BP degradation that would otherwise occur via solvated oxygen or water. N-methyl-2-pyrrolidone (NMP) is a commonly used solvent that provides stable, highly concentrated (∼0.4 mg/mL) BP dispersions. Residual NMP from the liquid-phase processing has been observed to suppress the rate of BP oxidation in ambient conditions. Other solvents like dimethylformamide (DMF), N-cyclohexyl-2-pyrrolidone (CHP), dimethyl sulfoxide (B87167) (DMSO), and isopropyl alcohol (IPA) have also been introduced for liquid exfoliation and surface passivation of BP nanosheets. The effective adsorption of hydroxide (B78521) radicals on the phosphorene layer in basic NMP solvent has also been shown to remarkably improve the stability of phosphorene in both NMP and water.
Amine Compound Surface Amination Strategies
Amine compounds offer a promising route for the surface functionalization and stabilization of black phosphorus, primarily through nucleophilic substitution reactions. The -NH2 group present in amine compounds can react with the phosphorus atoms on the BP surface, forming direct chemical bonds and thus protecting BP from oxygen, leading to long-term stability.
Research has explored the chemical functionalization of BP with aliphatic amines (e.g., diethylenetriamine, DETA), aromatic amines (e.g., p-phenylenediamine, PPDA), and cyclamines (e.g., piperidine, Pid). These amine-functionalized BP nanosheets have shown improved environmental stability and enhanced compatibility with polymers. For instance, when incorporated into epoxy resins, BP functionalized with aliphatic and aromatic amines demonstrated significant improvements in flame retardancy. The limiting oxygen index (LOI) of epoxy resin with 5 wt% BP-PPDA was as high as 32.3%, and the heat release rate (HRR) of epoxy resin with 5 wt% BP-DETA greatly decreased by 46% compared to pure epoxy resin. This indicates that amine functionalization not only passivates the BP surface but can also impart new functionalities and improve material properties for specific applications.
Table 1: Summary of Black Phosphorus Passivation Strategies
| Strategy Type | Approach/Example | Mechanism | Key Findings/Benefits |
| Covalent Chemical Modification | Grafting with Diazonium Compounds (e.g., 4-nitrobenzene diazonium) | Formation of P-C bonds; occupies lone pair electrons. | Prevents degradation for >10 days; controllable p-type doping; improved FET metrics. |
| Selective Functionalization of Edge Sites (e.g., C60 molecules) | Covalent bonding of C60 to reactive edge sites; C60 acts as sacrificial shield. | Significant stability improvement; enhanced photoelectrochemical/photocatalytic activities. | |
| Noncovalent Supramolecular Interactions | Adsorption of Polycyclic Aromatic Molecules (e.g., TCNQ, PDI) | Van der Waals, electrostatic, π-π stacking interactions; shielding effect. | Forms stable hybrids; prevents oxidative degradation; increased stability for >6 months. |
| Boronic Derivatives of Pyrene | Noncovalent P-B and pyrene core-P interactions. | Stabilization; lowering of band gap by ~0.10 eV; increased oxidation resistance. | |
| Solvent-Mediated Surface Passivation | Anhydrous Organic Solvents (e.g., NMP, DMF, DMSO, IPA) | Prevents degradation by solvated O2 or H2O; residual solvent acts as passivation layer. | Stable, highly concentrated BP dispersions; suppresses oxidation rate. |
| Basic NMP Solvent | Effective adsorption of hydroxide radicals. | Improved stability in NMP and water. | |
| Amine Compound Surface Amination | Nucleophilic Substitution with Amines (e.g., DETA, PPDA, Pid) | Formation of direct chemical bonds via -NH2 groups; occupies lone pair electrons. | Improved environmental stability and compatibility with polymers; enhanced flame retardancy. |
Encapsulation and Protective Coating Techniques
Encapsulation and protective coating techniques are widely employed strategies to shield Black Phosphorus from environmental degradation. These methods aim to create a physical barrier that prevents direct contact between the BP surface and reactive atmospheric species.
Polymer Matrix Composites for Enhanced Oxidation Resistance
The integration of black phosphorus into polymer matrices forms composite materials that can significantly enhance its oxidation resistance. Polymers act as a protective layer, limiting the diffusion of oxygen and water molecules to the BP surface. The choice of polymer and the fabrication method are critical for achieving effective protection.
Research findings indicate that various polymers have been explored for this purpose, demonstrating different levels of success based on their barrier properties, adhesion to BP, and processability. For instance, studies have shown that certain hydrophobic polymers can effectively encapsulate BP nanosheets, thereby retarding their degradation in humid air uni.lu. The effectiveness of polymer encapsulation is often evaluated by monitoring changes in the electrical and optical properties of BP over time, as well as by direct observation of its morphology.
Table 1: Examples of Polymer Matrix Composites for Black Phosphorus Protection
| Polymer Type | Key Properties for Protection | Observed Effect on BP Stability |
| Polymethyl methacrylate (B99206) (PMMA) | Good optical transparency, easy processing | Moderate improvement in oxidation resistance |
| Poly(vinyl alcohol) (PVA) | Water-soluble, biocompatible | Limited protection in high humidity |
| Polyimide (PI) | High thermal stability, good mechanical properties | Enhanced stability in air and moisture |
| Fluoropolymers (e.g., PTFE) | Excellent hydrophobicity, chemical inertness | Significant reduction in degradation rate |
Note: Data in this table are illustrative and based on general research findings regarding polymer properties and their typical impact on material stability.
Detailed research findings often involve spectroscopic analysis (e.g., Raman spectroscopy, X-ray photoelectron spectroscopy) to confirm the integrity of the BP structure and the absence of oxidation products after exposure to ambient conditions. For example, the suppression of characteristic BP oxidation peaks in XPS spectra after polymer coating serves as strong evidence of enhanced stability.
Inorganic Layer Protection Schemes
Inorganic protective layers offer an alternative to polymer coatings, often providing superior barrier properties against oxygen and moisture due to their dense and impermeable nature. These layers can be deposited using various techniques, including atomic layer deposition (ALD), chemical vapor deposition (CVD), and sputtering.
Commonly investigated inorganic materials for BP protection include aluminum oxide (Al₂O₃), silicon dioxide (SiO₂), hexagonal boron nitride (h-BN), and transition metal dichalcogenides (TMDs). Al₂O₃, for instance, deposited via ALD, forms a conformal, pinhole-free layer that can effectively encapsulate BP, significantly extending its lifetime in ambient environments daneshyari.com. The effectiveness of these inorganic layers is attributed to their low permeability to gases and water vapor, as well as their chemical inertness.
Table 2: Performance of Selected Inorganic Protective Layers on Black Phosphorus
| Inorganic Material | Deposition Method | Key Advantages | Typical Stability Enhancement (Approximate) |
| Aluminum Oxide (Al₂O₃) | ALD | Conformal, dense, excellent barrier | Days to weeks in ambient air |
| Hexagonal Boron Nitride (h-BN) | CVD, mechanical exfoliation | Atomically thin, chemically inert, strong | Weeks to months in ambient air |
| Silicon Dioxide (SiO₂) | CVD, sputtering | Transparent, robust, widely used | Days to weeks in ambient air |
| Titanium Dioxide (TiO₂) | ALD, sputtering | Chemically stable, photocatalytic | Moderate improvement |
Note: Stability enhancement is highly dependent on layer thickness, quality, and environmental conditions.
Research has demonstrated that h-BN, due to its atomically flat and inert surface, provides exceptional protection for BP, allowing it to retain its electronic properties for extended periods even under ambient conditions. The van der Waals forces between BP and h-BN also contribute to a stable interface, further enhancing the protective effect.
Integrated Synthesis-Functionalization Methodologies
Beyond post-synthesis encapsulation, integrated synthesis-functionalization methodologies offer a promising route to mitigate BP environmental instability by modifying its surface during or immediately after its synthesis. This approach aims to intrinsically enhance the stability of BP by forming stable chemical bonds or surface passivation layers that are less susceptible to oxidation.
One such methodology involves in situ surface functionalization during liquid-phase exfoliation or chemical vapor deposition. For example, the direct reaction of BP with certain organic molecules or polymers during its synthesis can lead to the formation of covalently bonded functional groups on its surface. These functional groups can act as a protective barrier, preventing the adsorption and reaction of oxygen and water molecules.
Another strategy involves doping or alloying BP with other elements that can improve its intrinsic resistance to oxidation. While still an emerging field, research into these integrated approaches seeks to develop BP materials that are inherently more stable, reducing the need for extensive post-synthesis protection. The goal is to create a more robust material from the outset, paving the way for more reliable and scalable BP-based devices uni.lu.
Table 3: Approaches in Integrated Synthesis-Functionalization for BP Stability
| Methodology Type | Principle | Expected Outcome |
| In situ surface functionalization | Chemical modification during synthesis/exfoliation | Formation of stable surface passivation layers |
| Doping/Alloying | Incorporation of stabilizing elements into BP lattice | Intrinsic enhancement of oxidation resistance |
| Defect passivation | Selective functionalization of reactive sites | Reduction of oxidative attack initiation points |
Note: These methodologies are often complex and require precise control over reaction conditions to maintain BP's desirable properties.
These advanced strategies, encompassing both external protection and intrinsic material modification, are critical for overcoming the environmental instability of black phosphorus and unlocking its full potential in next-generation technologies.
Chemical Reactivity and Interfacial Interaction Mechanisms of Black Phosphorus
Fundamental Chemical Activity and Electron Lone Pair Contributions
Black phosphorus possesses an orthorhombic pleated honeycomb structure, where each phosphorus atom is covalently bonded to three other atoms within the lattice attelements.comwikipedia.org. This configuration results in each phosphorus atom having five outer shell electrons. The valence electron configuration of phosphorus (3s²3p³) in BP allows for sp³ hybridization, which crucially leaves a reactive lone pair of electrons oriented out-of-plane acs.orgrsc.orgresearchgate.net.
The presence of these lone electron pairs is fundamental to BP's chemical activity, rendering it stereochemically active acs.org. This electron-rich nature enables black phosphorus to engage in various chemical interactions, including oxidation and both covalent and noncovalent interactions, through mechanisms involving electron loss, sharing, and electrostatic forces acs.org. The unique puckered layer structure of BP further increases its specific surface area, thereby providing a greater number of reactive sites that enhance intralayer chemical interactions cityu.edu.hkacs.org.
Compared to other phosphorus allotropes, such as amorphous red phosphorus, fibrous phosphorus, and violet phosphorus, black phosphorus exhibits higher chemical reactivity due to its distinct structural characteristics acs.org. While black phosphorus is generally less reactive than white phosphorus (P₄), it remains susceptible to degradation under ambient conditions, particularly in the presence of water (H₂O) and oxygen (O₂) attelements.comacs.orgchinesechemsoc.org. Furthermore, the interlayer binding energy in BP (0.0334 eV Å⁻²) is notably higher than that of graphene (0.0225 eV Å⁻²) and molybdenum disulfide (MoS₂) (0.0263 eV Å⁻²), a characteristic primarily attributed to lone electron pair interactions between adjacent layers. This contributes to BP's highly layer-dependent electronic band structure and chemical reactivity acs.orgcnr.it.
Reactions with Organic Reagents and Derivatives
Black phosphorus demonstrates significant potential as a versatile feedstock for the synthesis of a wide array of phosphorus-based chemicals chinesechemsoc.org. Its nucleophilic character facilitates the formation of new phosphorus-carbon (P-C) bonds on its surface, opening avenues for organic synthesis chinesechemsoc.org. Beyond covalent modifications, BP can also be functionalized noncovalently with various active organic molecules through van der Waals (vdW) interactions acs.org.
Direct Formation of Phosphorus-Carbon Bonds
The direct synthesis of organophosphorus compounds containing P-C bonds from black phosphorus nanoparticles represents a notable advancement, offering a safer and more environmentally friendly alternative to traditional methods that often rely on hazardous phosphorus halides (e.g., PCl₃, PCl₅) or highly toxic phosphine (B1218219) (PH₃) gas chinesechemsoc.org. This direct approach allows for the preparation of compounds such as alkyl phosphines, alkyl phosphine oxides, phosphine sulfide (B99878), and hexafluorophosphate (B91526) anion chinesechemsoc.org.
Research has demonstrated the direct conversion of both alkenes and alkyl halides into phosphine oxides using black phosphorus nanoparticles as the reactive building block chinesechemsoc.org. A classic method for covalent modification and P-C bond formation on BP is the aryl diazonium reaction. This process involves a free radical mechanism where electron transfer from the BP surface to aryl diazonium salts leads to the release of nitrogen and the generation of reactive aryl radicals, which then form P-C bonds with BP acs.orgrsc.org. The formation of stable phosphorus-carbon bonds has also been achieved in black phosphorus nanoparticle-graphite composites through mechanochemical reactions, which is crucial for enhancing the performance of battery anodes by maintaining excellent electrical connection during lithium insertion and extraction nih.gov.
Pathways to Organophosphorus Compound Synthesis
Black phosphorus enables diverse synthetic pathways for organophosphorus compounds. Selective synthesis of primary, secondary, and tertiary organophosphorus compounds has been achieved through one-pot reaction approaches utilizing BP nanoparticles chinesechemsoc.org. Beyond P-C bonds, BP can also be used to produce other phosphorus derivatives, such as phosphine sulfide (containing a P=S bond) and hexafluorophosphate (containing P-F bonds), in a single step chinesechemsoc.orgchinesechemsoc.org.
Furthermore, BP can be covalently functionalized with nitrogen-containing molecules, leading to the formation of phosphorus-nitrogen (P-N) single bonds or P=N double bonds acs.orgresearchgate.net. For instance, using formamide (B127407) as an exfoliation solvent can facilitate the formation of P-N single bonds on the BP surface, thereby enhancing its resistance to ambient degradation acs.org. A five-coordinate covalent functionalization of BP via nitrene addition has also been developed, which involves treating BP nanosheets with 4-azidobenzoic acid under solvothermal conditions to form P=N double bonds through the attack of thermally generated nitrene intermediates on the lone pairs of electrons on phosphorus atoms acs.orgresearchgate.net.
Gas-Phase Interaction Mechanisms
The unique properties of two-dimensional nanomaterials, including black phosphorus, make them promising candidates for applications in environmental pollution control, particularly in gas sensing and adsorption nih.govresearchgate.net. The high surface free energy of black phosphorus renders it susceptible to stiction and the adsorption of various molecules and compounds cityu.edu.hk.
Elucidation of Physisorption versus Chemisorption Interactions
The interactions between black phosphorus and gas molecules can be broadly categorized into physisorption and chemisorption, distinguishable by the nature and strength of the forces involved, as well as their characteristics:
Physisorption (Physical Adsorption): In physisorption, the adsorbate molecules are held on the surface of the adsorbent by weak van der Waals forces acs.orgacs.orgaakash.ac.in. This process is characterized by the formation of multiple layers of adsorbate on the surface aakash.ac.in. Physisorption is generally non-specific, meaning it can occur widely across the adsorbent surface, and it is typically reversible, often by increasing temperature or decreasing pressure aakash.ac.in. The activation energy required for physisorption is relatively low, typically ranging from 20 to 40 kJ/mol aakash.ac.in. An example of physisorption on black phosphorus includes the adsorption of H₂O and N₂ on pristine monolayer BP osti.gov. For oxygen (O₂), the physisorbed state on BP is metastable osti.gov. The interaction between organic semiconductor molecules like PTCDA and black phosphorus has also been defined as weak van der Waals physisorption rather than bonding chemisorption acs.orgacs.org.
Chemisorption (Chemical Adsorption): Chemisorption, in contrast, involves a strong chemical interaction between the adsorbate and the adsorbent, leading to the formation of chemical bonds aakash.ac.in. This process typically results in a single layer of adsorbate on the surface aakash.ac.in. Chemisorption is highly specific, occurring at particular reaction centers on the adsorbent aakash.ac.in. It generally requires a higher activation energy, ranging from 40 to 400 kJ/mol aakash.ac.in. A prominent example on black phosphorus is the dissociative chemisorption of O₂ on its surface, where O₂ molecules break apart to form two dissociated oxygen atoms. This process is highly exothermic, releasing over 4 eV per O₂ molecule, and has a sufficiently low activation barrier (0.62 eV) to occur at room temperature osti.gov. The oxidation of black phosphorus by oxygen is primarily attributed to this dissociative chemisorption osti.gov. Similarly, the interactions of NO₂ and NO with layered black phosphorus defects are characterized as chemisorption nih.govresearchgate.net.
Interfacial Chemistry in Hybrid Material Systems
Black phosphorus exhibits a rich interfacial chemistry when integrated into hybrid material systems, a characteristic largely influenced by its unique structural features and electron-rich nature. The exposed double-sided surface of two-dimensional (2D) layered BP introduces novel surface and interfacial chemistry. cityu.edu.hk The lone pair electrons and dangling bonds of the phosphorus atoms are highly reactive, which can be exploited to develop new applications. cityu.edu.hk Interfacial interactions can involve various mechanisms, including covalent bonding, non-covalent interactions (such as van der Waals forces), and redox reactions. researchgate.netrsc.org
The reactivity of BP is thickness-dependent, with few-layer BP generally being less reactive than monolayer BP under ambient conditions. acs.org Notably, BP possesses a higher interlayer binding energy (0.0334 eV Å⁻²) compared to graphene (0.0225 eV Å⁻²) and MoS₂ (0.0263 eV Å⁻²), primarily due to lone electron pair interactions between adjacent layers. acs.org This contributes to its layer-dependent electronic band structure and chemical reactivity. acs.org
Table 1: Interfacial Chemistry in Black Phosphorus Hybrid Systems
| Hybrid Material System | Type of Interfacial Interaction | Key Characteristics & Applications | References |
| BP/Graphitic Carbon Nitride (CN) Heterostructure | Stable P–N interfacial bonds | Promotes electron transfer, high efficiency, cost-effectiveness in energy catalysis. | acs.org |
| Pt/BP Heterostructure | In situ chemical reduction, Schottky junction formation | Enhances catalyst stability and charge separation for catalytic applications. | acs.org |
| BP-Liquid Interfaces (e.g., with suitable solvents) | Polar and dispersive interfacial interactions, intercalation | Disintegrates bulk BP, stabilizes exfoliated layers, crucial for liquid-phase exfoliation. | cityu.edu.hk |
| Polymer-Based BP Hybrid Materials (e.g., with PMMA, styrene, N-vinylpyrrolidone) | Polymer encapsulation, in situ polymerization | Significantly improved stability against moisture and air by preventing oxidation; preserves chemical structure. | nih.govacs.orgresearchgate.net |
| BP/Carbon Hybrid Composites | Formation of P–C/P–O–C bonds, van der Waals interactions | Enhanced BP stability; applied in electrochemical energy storage, photocatalytic hydrogen production, and optoelectronic devices. | rsc.org |
| BP Decorated with Transition Metals (e.g., Co, W) | Formation of interfacial phosphides (e.g., Co₂P), Co(II)–POx species | Enhanced electrocatalytic activity for hydrogen evolution reaction, improved stability in acid media, photoactivity (p–n junction formation). | rsc.org |
In BP/graphitic carbon nitride (CN) heterostructures, stable P–N interfacial bonds are formed, which are crucial for promoting electron transfer, leading to high efficiency and cost-effectiveness in energy catalysis. acs.org Similarly, in catalytic applications, the semiconducting nature and high reactivity of BP can be utilized to construct Schottky junctions with metals. For instance, platinum (Pt) nanoparticles can be directly grown on the BP surface via in situ chemical reduction, forming a 2D Pt/BP heterostructure that enhances catalyst stability and charge separation. acs.org
The interaction of BP with liquids is fundamental for its processing. Solvents with surface tension similar to 2D materials exhibit high exfoliation efficiency and stabilization effects. cityu.edu.hk Both polar and dispersive interfacial interactions contribute to surface interactions between layers and solvents, helping to overcome interlayer van der Waals interactions, allowing solvents to intercalate and stabilize exfoliated layers. cityu.edu.hk However, re-suspending BP in mismatched solvents, such as water, can disrupt this balance, leading to re-aggregation of the exfoliated layers. cityu.edu.hk
To address the intrinsic instability of exfoliated BP nanoflakes towards moisture and air, new hybrid polymer-based materials have been developed. nih.govacs.orgresearchgate.net For example, preparing these materials via in situ radical polymerization after exfoliating BP in liquid monomers (e.g., methyl methacrylate (B99206) (MMA), styrene, N-vinylpyrrolidone) results in stable suspensions where BP nanoflakes are embedded in polymer matrices. nih.govacs.orgresearchgate.net This methodology effectively preserves the chemical structure of the nanoflakes from oxidation and significantly improves their stability to air and UV light exposure. nih.govacs.orgresearchgate.net
Furthermore, black phosphorus/carbon hybrid composites have been constructed to enhance BP's stability and performance. rsc.org The improved stability in these composites is attributed to the formation of P–C/P–O–C bonds or van der Waals interactions. rsc.org These hybrid materials have shown improved performance in applications such as electrochemical energy storage, photocatalytic hydrogen production, and optoelectronic devices. rsc.org
BP also exhibits significant chemical reactivity towards transition metals, which is highly dependent on its electronic and morphological features. rsc.org Studies with cobalt (Co) atoms deposited on chemically exfoliated BP thin films show that environmentally oxidized BP edges react immediately, forming Co(II)–POx species. rsc.org Subsequently, the basal plane also reacts at room temperature to form an interfacial phosphide, such as a Co₂P(112) layer. rsc.org This leads to enhanced electrocatalytic activity for the hydrogen evolution reaction and can even induce photoactivity due to the formation of p–n junctions between BP and the metal phosphide. rsc.org
Role as a Reducing Agent in the Synthesis of Metal Nanomaterials
Black phosphorus, owing to its electron-rich nature and high chemical reactivity, serves as an effective reducing agent in various chemical syntheses, particularly in the fabrication of metal nanomaterials. acs.org Its reducing capability facilitates in situ nanofabrication, offering a novel approach to synthesize various nano-sized materials without the need for extrinsic reductants. researchgate.net
Table 2: Black Phosphorus as a Reducing Agent in Metal Nanomaterial Synthesis
| Metal Ion Reduced | Resulting Nanomaterial | Reaction Mechanism/Characteristics | Advantages of Using BP | References |
| Au³⁺ | Gold Nanoparticles (AuNPs), BP@Au Composites | Redox reaction where Au³⁺ is reduced to Au⁰ by BP; occurs under mild conditions. | Simplifies recovery, reduces chemical consumption, environmentally friendly, biodegradable, high selectivity for gold. | acs.orgresearchgate.netrsc.org |
| Co²⁺ | Co₂P Heterostructures | Co²⁺ reduced to Co atoms at BP edge defects, coordinating with P atoms; oxygen-free solvothermal method. | Enables in-plane heterostructure formation, P atoms adopt a more negative valence state. | acs.org |
| Pt ions | Platinum Nanoparticles (PtNPs) | In situ chemical reduction on BP surface. | Forms 2D Pt/BP heterostructures, enhances catalytic performance. | acs.org |
| Graphene Oxide (GO) | Reduced Graphene Oxide (rGO) | Multiscale control of local reduction. | Extends application of 2D materials to new areas of nanofabrication. | researchgate.net |
One prominent application of BP as a reducing agent is in the synthesis of gold nanoparticles (AuNPs) and BP@Au composites. Black phosphorus sheets can in situ reduce gold ions (Au³⁺) to elemental gold (Au⁰) through a redox reaction, leading to the spontaneous formation of AuNPs on BP nanosheets. acs.orgresearchgate.netrsc.org This process occurs under mild conditions without the need for external reducing agents, simplifying the recovery process and reducing chemical consumption. rsc.org The use of BP for this purpose is considered environmentally friendly and cost-efficient, partly because BP is biodegradable, degrading into benign phosphates. rsc.org Furthermore, BP exhibits high selectivity for gold ions over other metals, making it a valuable agent for precious metal recovery. rsc.org
Beyond gold, BP has been utilized in the synthesis of other metal-containing nanomaterials. For instance, an oxygen-free solvothermal method has been developed to prepare in-plane BP/Co₂P heterostructures. acs.org In this process, Co²⁺ ions are reduced to cobalt atoms at the edge defects of BP, which then coordinate with phosphorus atoms to form Co₂P. acs.org X-ray photoelectron spectroscopy (XPS) data have indicated a more negative valence state for phosphorus in the resulting Co₂P, confirming its role in the reduction. acs.org Similarly, platinum nanoparticles can be directly grown on the BP surface via in situ chemical reduction, forming 2D Pt/BP heterostructures that are beneficial for catalytic applications. acs.org
The reducing capability of 2D black phosphorus also extends to the reduction of graphene oxide (GO) to reduced graphene oxide (rGO), demonstrating its potential for multiscale control in local nanofabrication applications. researchgate.net This highlights BP's versatility as a reductant in the synthesis of diverse nanomaterials, leveraging its unique 2D morphology and inherent electron-rich characteristics. researchgate.net
Analytical and Spectroscopic Characterization Techniques for Black Phosphorus
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopic techniques are indispensable for elucidating the fundamental properties of black phosphorus, including its phonon modes, electronic band structure, and chemical composition.
Raman spectroscopy serves as a rapid and non-destructive tool for acquiring structural and chemical information about black phosphorus pku.edu.cn. Due to its anisotropic puckered structure, BP exhibits distinct Raman-active vibrational modes pku.edu.cn. In a typical back-scattering geometry, three prominent Raman phonon modes are observed: A, B, and A mdpi.comnih.gov. These modes correspond to specific atomic vibrations: A represents out-of-plane vibrations, B corresponds to vibrations along the zigzag crystalline direction, and A relates to vibrations along the armchair crystalline direction nih.gov.
For bulk black phosphorus, these modes typically appear at approximately 360 cm⁻¹ (A), 436 cm⁻¹ (B), and 464 cm⁻¹ (A) mdpi.com. A crucial aspect of Raman spectroscopy for BP is its strong dependence on the number of layers, which arises from the van der Waals interactions between adjacent layers pku.edu.cn. As the thickness of the BP material changes, characteristic peak shifts are observed. Specifically, the peak shifting rates for the A, B, and A modes have been reported as 0.15 cm⁻¹/nm, 0.11 cm⁻¹/nm, and 0.11 cm⁻¹/nm, respectively mdpi.com. The A mode's peak exhibits a faster increase compared to the A and B modes, making Raman spectra a straightforward method for identifying the number of layers in BP flakes mdpi.com. Furthermore, the difference in peak position between the A and B modes can be utilized for layer number determination; for instance, a difference of 29.4 cm⁻¹ indicates a three-layer phosphorene sample, while a difference of approximately 27.7 cm⁻¹ suggests multi-layer BP (greater than five layers) nih.gov. External factors like tensile strain also influence the Raman spectra, inducing a red shift in all three phonon modes (A, B, A) louisville.edu.
Table 1: Typical Raman Active Modes and Peak Positions for Black Phosphorus
| Raman Mode | Vibration Direction | Approximate Peak Position (cm⁻¹) |
| A | Out-of-plane | 360 |
| B | Zigzag | 436 |
| A | Armchair | 464 |
Table 2: Layer-Dependent Raman Peak Shifting Rates in Black Phosphorus
| Raman Mode | Shifting Rate (cm⁻¹/nm) |
| A | 0.15 |
| B | 0.11 |
| A | 0.11 |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique employed to analyze the elemental composition and chemical bonding states on the surface of black phosphorus mdpi.com. XPS can effectively distinguish between pristine and functionalized or oxidized BP surfaces. For example, the presence of black phosphorus oxide (BPO) is typically indicated by a broad peak around 134 eV in the P 2p core level spectra arxiv.org. In functionalized or coated BP samples, a significantly smaller relative intensity of this peak suggests a thinner P-oxide layer, indicating improved stability against oxidation arxiv.org.
XPS is also instrumental in identifying specific chemical bonds formed on the BP surface. Characteristic peaks at 133.3 eV, 134.3 eV, and 135.4 eV in the P 2p XPS spectrum can be assigned to P-N, P-O, and PO bonds, respectively mdpi.com. Furthermore, XPS studies have confirmed the formation of P-C and P-O-C bonds in BP composites acs.orgstanford.edu. A new peak at 133.4 eV in the P 2p spectrum can specifically indicate the formation of P-N covalent bonds acs.org. The technique can also reveal electron density shifts on the BP surface, such as those occurring when Al³⁺ ions bind to the BP surface, leading to a decreased electron density and consequently lower chemical reactivity nih.gov. XPS instruments typically offer a resolution of 0.45 eV and a sampling depth of less than 5 nm, providing highly localized surface information aip.org.
Table 3: Common XPS P 2p Binding Energies and Corresponding Chemical Bonds in Black Phosphorus
| Binding Energy (eV) | Chemical Bond/Species |
| ~130 | Pristine BP |
| 133.3 | P-N |
| 133.4 | P-N (covalent) |
| 134 | BP Oxide (BPO) |
| 134.3 | P-O |
| 135.4 | PO |
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for characterizing the molecular structure of black phosphorus by detecting the infrared vibrations of its functional groups mdpi.com. This method is particularly valuable for identifying and confirming the presence of specific chemical bonds and functional groups after surface modification or degradation.
FTIR spectra of functionalized BP nanosheets can reveal characteristic absorption peaks associated with new bonds, such as P-N-C and P-N, which may appear at 977 cm⁻¹ and 905 cm⁻¹, respectively mdpi.com. The absence or disappearance of certain stretching vibrations, such as the S-H stretching vibration at 2653 cm⁻¹, can serve as strong evidence for the formation of new bonds, like Al-S bonds, during chemical functionalization nih.gov. Additionally, FTIR can detect peaks related to surface oxidation products, including P=O, O-P-O, and O=P-OH bonds researchgate.net. It can also confirm the successful introduction of molecules onto the BP surface by observing characteristic C-H stretching vibrations from organic molecules, indicating their attachment through phosphorus dangling bonds researchgate.net. Studies have also utilized FTIR to confirm the presence of P-C and P-O-C bonds in black phosphorus composites acs.org.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to characterize the ground state absorption properties of black phosphorus and its derivatives. Black phosphorus exhibits a broad absorption range, extending into the visible region of the electromagnetic spectrum mdpi.com. A notable feature in the UV-Vis absorption spectrum of black phosphorus is a peak typically observed around 700 nm, which corresponds to its direct band gap researchgate.net. The sharpness of the absorption edge in the spectrum is often indicative of high material quality and the influence of quantum confinement effects, particularly in few-layer or monolayer samples researchgate.net.
For black phosphorus quantum dots (BPQDs), UV-Vis absorption spectra generally show weak absorption with a gradual decrease in intensity across the spectrum oup.com. Changes in the absorption peaks, such as blue or red shifts, can signify surface functionalization or the formation of new structural configurations oup.com. This technique is also highly sensitive for detection applications; for instance, the quenching of BPQD absorption peaks upon the introduction of dopamine (B1211576) has been utilized for sensitive detection of the analyte nih.gov. Furthermore, UV-Vis spectroscopy can be used to monitor the oxidative decomposition of BP nanosheets by observing changes in their absorbance over time, providing insights into their stability aip.org.
High-Resolution Microscopy and Imaging
High-resolution microscopy and imaging techniques are crucial for visualizing the atomic structure, morphology, and defects within black phosphorus, providing direct insights into its physical characteristics.
Transmission Electron Microscopy (TEM) is a powerful technique extensively utilized for studying the atomic-scale structure of black phosphorus rupp.edu.kh. Both atomic-resolution TEM imaging and electron diffraction analysis are employed to meticulously analyze the intricate structure of BP rupp.edu.kh. TEM can effectively characterize the crystallinity of exfoliated black phosphorus flakes, providing direct visual evidence of their crystalline nature scispace.com.
High-Resolution TEM (HRTEM) is particularly valuable as it enables direct imaging of the atomic structure of the sample, especially when dealing with freely-suspended flakes, which minimizes substrate interference scispace.com. TEM images vividly reveal the characteristic puckered honeycomb structure of BP rupp.edu.kh. Beyond pristine structures, TEM is also instrumental in identifying and characterizing various defects within the BP lattice, such as mono-vacancies (MV) and di-vacancies (DV) rsc.orgresearchgate.net. Furthermore, TEM can be used to observe and quantify the thickness of BP nanosheets, allowing for detailed comparisons of microstructural differences under varying experimental conditions aip.org. The technique can also be applied to investigate structural modifications induced by external stimuli, such as electron beam (e-beam) etching, including controlled layer-by-layer etching and the fabrication of BP nanoribbons rupp.edu.kh. Electron diffraction patterns obtained via TEM can be indexed to confirm the specific phase of BP, and d-spacing values consistent with the BP structure (e.g., 0.33 nm and 0.44 nm) can be determined louisville.edu.
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) for Morphology and Elemental Mapping
Scanning Electron Microscopy (SEM) is a widely used technique to examine the surface morphology of black phosphorus flakes and composites ntu.edu.sgmdpi.com. SEM images reveal the layered structure of BP, showing features like agglomerates of micron and sub-micron scale particles, and the presence of sharp edges in BP crystals nih.govresearchgate.net. For instance, SEM images of ball-milled black phosphorus show agglomerates, while composites with carbon appear more refined researchgate.net.
Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) is employed for elemental analysis and mapping of black phosphorus materials ntu.edu.sgnih.govosti.govlbt-scientific.com. EDX analysis confirms the elemental composition, typically showing that the flakes consist solely of phosphorus, without significant impurities lbt-scientific.com. Elemental maps obtained from EDX can demonstrate the homogeneous distribution of phosphorus within the particles osti.govoptica.org. In studies of black arsenic-phosphorus alloys, EDX has confirmed the flake morphology and relatively uniform elemental composition, with average compositions agreeing with nominal values osti.gov. For black phosphorus films, EDX elemental mapping can show the distribution of phosphorus and other elements like carbon if present from the substrate or conductive tape ntu.edu.sg.
Atomic Force Microscopy (AFM) for Surface Topography and Layer Thickness
Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface topography and precisely determining the layer thickness of black phosphorus flakes ntu.edu.sgacs.orgmdpi.comscispace.comparksystems.comjove.comrsc.org. AFM images provide detailed topographical information, allowing researchers to measure the height of exfoliated black phosphorus flakes acs.orgscispace.comrsc.org. For example, AFM has shown thicknesses of BP flakes ranging from a few nanometers, with some studies reporting thicknesses between 6 and 10 nm, or even down to 1.6 nm for bilayer flakes acs.orgscispace.com.
AFM is particularly valuable for assessing the thinning of BP flakes, for instance, after chemical treatments or degradation processes acs.orgrsc.org. Studies have used AFM to monitor the formation of phosphoric acid and water absorption on the surface of flakes during degradation, observing a slower formation for samples stored in darkness acs.org. Furthermore, AFM measurements can reveal the surface roughness of BP flakes, showing that it can decrease after water rinsing, indicating a smoother surface rsc.org. AFM data is often used in conjunction with other techniques, such as Imaging Mueller Matrix Ellipsometry, to determine layer thickness for optical property calculations parksystems.com.
Mass Spectrometry for Molecular-Level Degradation Fingerprinting
Mass Spectrometry (MS) plays a critical role in unraveling the molecular-level degradation pathways of black phosphorus, providing insights into the transformation mechanisms and identifying intermediates and products scispace.comrsc.orgresearchgate.netrsc.org. The environmental instability of black phosphorus is a significant challenge for its application, and MS offers a powerful platform for monitoring material transformation at a molecular level scispace.comresearchgate.netrsc.org.
Laser Desorption Ionization Mass Spectrometry (LDI-MS) Applications
Laser Desorption Ionization Mass Spectrometry (LDI-MS) has emerged as a particularly effective technique for fingerprinting the degradation of black phosphorus scispace.comrsc.orgresearchgate.netrsc.org. LDI-MS can generate intrinsic phosphorus cluster (Pn+ or Pn-) fingerprint peaks in both positive and negative ion modes, allowing for the monitoring of degradation processes by providing abundant mass information about intermediates and products scispace.comrsc.orgresearchgate.netrsc.org. This technique can provide accurate mass information about reaction intermediates, enabling the direct disentanglement of complex degradation pathways rsc.orgrsc.org.
Research has shown that LDI-MS fingerprinting can reveal unreported degradation pathways, such as nitrogen (N2)-addition oxidation, in addition to direct oxidation scispace.comresearchgate.netrsc.org. The stability of black phosphorus materials, including cerium-encapsulated BP, has been monitored under ambient and increased temperature conditions for extended periods (e.g., up to 20 or 180 days) using LDI-MS scispace.comresearchgate.netrsc.org. LDI-MS has also been utilized for the determination of low-molecular-weight compounds in biofluids, where black phosphorus can act as a matrix-assisted laser desorption ionization (MALDI) matrix, enhancing ionization and reproducibility of mass spectra nih.govnih.govmsacl.orgmuni.cz.
X-ray Diffraction (XRD) for Crystallographic Structure Determination
XRD analysis can confirm the layered nature of BP through peaks associated with (002) and (004) planes researchgate.net. It is also used to determine lattice parameters, which are essential for understanding the atomic arrangement within the crystal researchgate.net. Studies have used XRD to confirm the cleanliness of samples and ensure no indications of oxidation, impurities, or other phosphorus phases are present aps.org. XRD data collected from black phosphorus crystals can confirm the material's high crystallinity 2dsemiconductors.comacsmaterial.com.
Thermal Analysis for Material Stability Assessment (e.g., Thermogravimetric Analysis - TGA)
Thermal analysis, particularly Thermogravimetric Analysis (TGA), is crucial for assessing the material stability of black phosphorus, especially its degradation behavior under various conditions mdpi.commdpi.comrsc.orgacs.org. TGA measures the change in mass of a sample as a function of temperature or time, providing insights into thermal decomposition and oxidation processes mdpi.commdpi.com.
TGA curves for black phosphorus in oxidative media, such as synthetic air, reveal its thermal stability and degradation steps mdpi.comacs.org. For instance, the degradation of black phosphorus in composites can occur between 410 and 480 °C mdpi.com. TGA, often coupled with Differential Thermogravimetric (DTG) curves, can identify the onset temperature of decomposition and the temperature corresponding to the maximum degradation rate mdpi.com. TGA has been used to study the thermal stability of black phosphorus composites, showing that the presence of black phosphorus flakes can contribute to the char residue mdpi.com. Furthermore, TGA measurements, alongside other techniques like Raman spectroscopy and X-ray photoelectron spectroscopy, contribute to understanding the oxidation mechanisms of black phosphorus rsc.orgacs.org.
Theoretical and Computational Chemistry Studies of Black Phosphorus
Machine Learning and Artificial Intelligence in Black Phosphorus Research
Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the landscape of materials science, offering powerful tools for accelerating discovery, predicting properties, and optimizing processes related to Black Phosphorus (BP). These computational approaches significantly reduce the need for extensive experimental trial-and-error, leading to more efficient and accurate research outcomes acs.org.
Detailed Research Findings and Applications:
Optical Anisotropy Identification: Machine learning models have been successfully employed to identify and predict the optical anisotropy features of few-layer Black Phosphorus based on polarized microscopic images. This approach integrates AI with nanoscience, streamlining the analysis of BP's unique optical properties, which are crucial for polarized optics applications acs.orgfigshare.com. Four algorithms—Random Forest (RF), Naive Bayes (NB), Support Vector Machine (SVM), and k-nearest-neighbor (KNN)—were utilized for training BP image data. The performance of these models, evaluated across metrics such as accuracy, F1_Score, recall, and AUC-ROC, consistently exceeded 0.9, with classification accuracy reaching over 90% acs.orgfigshare.com.
Drug-Nanocarrier Interaction Prediction: ML, combined with quantum chemical simulations and molecular dynamics (MD), has been used to uncover the binding characteristics of antiviral drugs, such as Favipiravir (FP) and Ebselen (EB), on phosphorene (monolayer black phosphorus) nanocarriers. This application aids in the design of novel drugs by predicting the Hamiltonian and interaction energy of antiviral molecules within a phosphorene monolayer mdpi.commdpi.comnih.gov. Four distinct ML models—Bagged Trees (BT), Gaussian Process Regression (GPR), Support Vector Regression (SVR), and Regression Trees (RT)—were compared. Bayesian optimization was employed to optimize these models, with the GPR model demonstrating superior prediction performance, achieving an R² value of 0.9649 mdpi.comnih.gov. Ensemble learning models including Random Forest, Gradient Boosting, XGBoost, and CatBoost have also been investigated for predicting total potential energy, van der Waals energy, and non-bond energy related to drug interactions with BP mdpi.com.
Development of Machine Learning Force Fields: A universally applicable machine learning force field for phosphorus, including Black Phosphorus, has been developed. This force field is trained on quantum-mechanical results, specifically density-functional theory plus many-body dispersion (DFT + MBD) data. Its accuracy has been demonstrated for processes like the exfoliation of black phosphorus into phosphorene and its transferability shown for phase transitions between molecular and network liquid phases. This advancement enables more accurate and flexible atomistic simulations for next-generation materials modeling ox.ac.uk.
Prediction of Adsorption Properties: ML models have been constructed to predict adsorption equilibrium constants (K) and adsorption energies (Ead) of various organic compounds onto Black Phosphorus nanomaterials. This addresses data gaps crucial for understanding the environmental behavior and toxicology of both organic pollutants and BP nanomaterials. Lasso models, utilizing Mordred descriptors, showed superior performance compared to other ML models like Support Vector Machine, Random Forest, k-nearest neighbor, and Gradient Boosting Decision Tree, with cross-validation coefficients (Q²) exceeding 0.90 researchgate.netmdpi.com. A correlation of 95% accuracy with experimental data was achieved when combining MD simulations with Lasso regression for predicting organic compound adsorption researchgate.net.
Neuromorphic Computing and Image Recognition: Black Phosphorus has been explored as a platform for fully light-controlled memory and neuromorphic computation. Devices based on 2D BP have demonstrated the ability to perform neuromorphic image pre-processing and recognition, with machine learning achieving over 90% accuracy in classifying numbers and recognizing images. This highlights BP's potential in neurorobotics, human-machine interaction technologies, and scalable bionic systems for visual data storage and processing nih.gov.
Catalyst Design and Optimization: Computational machine learning techniques are proving instrumental in guiding the construction of highly active BP-based heterojunction photocatalysts. These methods enable the targeted prediction and selection of photocatalysts with desired properties from large databases, including catalyst band structures, work functions, composite binding energies, interfacial interactions, and energy variations in redox reactions rsc.org.
Data Tables:
Here is a summary of key performance metrics for various machine learning models applied in Black Phosphorus research:
| Application Area | Machine Learning Model(s) Used | Key Performance Metric(s) | Value(s) | Citation(s) |
| Optical Anisotropy Identification | Random Forest, Naive Bayes, Support Vector Machine, k-nearest-neighbor | Classification Accuracy, F1_Score, Recall, AUC-ROC | > 90% (Accuracy), > 0.9 (Others) | acs.orgfigshare.com |
| Drug-Nanocarrier Interaction Prediction | Gaussian Process Regression (GPR) | R² (Coefficient of Determination) | 0.9649 | mdpi.comnih.gov |
| Adsorption Prediction | Lasso models (with Mordred descriptors) | Cross-validation coefficient (Q²) | > 0.90 | researchgate.net |
| Neuromorphic Computation | Artificial Neural Networks | Image Classification Accuracy (Number/Image Recognition) | > 90% | nih.gov |
Advanced Applications of Black Phosphorus in Catalysis and Energy Technologies
Photocatalytic Systems
The semiconducting nature of Black PN allows it to absorb light across a wide spectrum, from UV to visible and even near-infrared, making it suitable for photocatalytic applications. mdpi.com
Black PN has been identified as an effective photocatalyst for producing hydrogen from water splitting. mdpi.com Its conduction band minimum is suitably positioned for the hydrogen evolution reaction (HER). researchgate.net Research has demonstrated that functionalized phosphorene, a monolayer of Black PN, can exhibit significantly enhanced stability and catalytic activity. Functionalized phosphorene has been reported to achieve hydrogen yields as high as 6597 μmol h⁻¹ g⁻¹, a performance superior to many previously reported pristine phosphorene and black phosphorus-based catalysts. researchgate.net The creation of heterostructures, such as those involving MoS₂, can further improve photocatalytic performance by promoting the separation of photogenerated electrons and holes, a crucial step in efficient water splitting. rsc.orgsdu.dk
| Catalyst System | Performance Metric | Reported Value |
| Functionalized Phosphorene | Hydrogen Yield | 6597 μmol h⁻¹ g⁻¹ researchgate.net |
The photocatalytic properties of Black PN are also leveraged for environmental remediation, specifically in the degradation of organic pollutants. researchgate.net When illuminated, Black PN can generate reactive oxygen species (ROS), which are highly effective in breaking down harmful organic molecules present in contaminated water. dntb.gov.uadntb.gov.ua This process offers an ecologically friendly approach to addressing environmental pollution by utilizing abundant natural resources like sunlight and water. researchgate.net The application of Black PN in this area is part of a broader research effort into using two-dimensional nanocomposites for degrading environmental contaminants through advanced oxidation processes. researchgate.netnii.ac.jp
Electrocatalytic Performance
Black PN and its composites serve as promising electrocatalysts for key energy-related reactions, including the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are the two half-reactions of water electrolysis. mdpi.com
As an electrocatalyst, Black PN demonstrates notable activity for the HER. researchgate.net However, pristine BP nanosheets can be outperformed by chemically functionalized versions. For instance, BP nanosheets functionalized with dichlorocarbene (B158193) (BP–CCl₂) have shown enhanced HER performance. researchgate.net Challenges such as a limited number of active sites and environmental instability can be addressed through strategies like forming composites with conductive materials. mdpi.com Combining Black PN with materials like carbon nanotubes can improve catalytic performance and stability. mdpi.comresearchgate.net
| Electrocatalyst | Overpotential (at -1 mA cm⁻²) | Tafel Slope |
| BP–CCl₂ Nanosheets | 442 mV | 120 mV dec⁻¹ researchgate.net |
Black PN also exhibits electrocatalytic activity for the oxygen evolution reaction (OER). mdpi.comresearchgate.net Studies have shown that as-prepared BP can function as an advanced OER electrocatalyst. researchgate.net To further enhance its activity, BP can be grown on a carbon nanotube network (BP-CNT), which results in even better performance. researchgate.net The development of phosphorene quantum dots has also been explored to increase the number of electrocatalytically active sites and exposed surface area, leading to a significant enhancement in OER activity. researchgate.net
Electrochemical Energy Storage Devices
With its high theoretical specific capacity, excellent conductivity, and unique layered structure, Black PN is a highly promising material for electrodes in electrochemical energy storage devices such as batteries and supercapacitors. mdpi.comresearchgate.netrsc.org
For metal-ion batteries, Black PN has been investigated primarily as an anode material. rsc.org One significant challenge is its structural instability and large volume changes during the charge/discharge cycles. acs.orgacs.org To overcome this, researchers have proposed creating heterostructures, such as capping Black PN with hexagonal Boron Nitride (h-BN). This approach greatly enhances the binding energy for lithium (Li) and sodium (Na) ions and reduces the volume change to approximately 1.5–2.0%. acs.org Such heterostructures exhibit high theoretical specific capacities, surpassing those of many commercial anode materials. acs.org
Black PN nanoflakes have also been successfully used to fabricate flexible all-solid-state supercapacitors. advancedsciencenews.com These devices demonstrate excellent performance, including high specific volumetric capacitance, power density, and an extremely long cycle life of over 30,000 cycles without significant decay. advancedsciencenews.com This positions Black PN as a strong candidate for next-generation flexible and wearable energy storage technologies. researchgate.netadvancedsciencenews.com
| Application | Electrode Configuration | Key Performance Metrics |
| Lithium-Ion Battery (LIB) | h-BN-capped Black-Pn Anode | Specific Capacity: 607 mA h g⁻¹; Volume Change: ~1.5–2.0% acs.org |
| Sodium-Ion Battery (SIB) | h-BN-capped Black-Pn Anode | Specific Capacity: 445 mA h g⁻¹; Volume Change: ~1.5–2.0% acs.org |
| Supercapacitor | Liquid-exfoliated BP Nanoflakes | Specific Volumetric Capacitance: 13.75 F cm⁻³; Power Density: 8.83 W cm⁻³; Energy Density: 2.47 mWh cm⁻³ advancedsciencenews.com |
High-Performance Anodes for Alkali-Ion Batteries
Black phosphorus (BP) has emerged as a highly desirable anode material for alkali-ion batteries (including Lithium-ion, Sodium-ion, and Potassium-ion batteries) due to its high theoretical capacity, and notable electronic and ionic conductivity. nih.govresearchgate.net Its layered, puckered structure facilitates the intercalation and diffusion of alkali metal ions. The theoretical capacity of phosphorus as an anode material is substantial, reaching 2,596 mAh g⁻¹ for Li-ion and Na-ion batteries and 843 mAh g⁻¹ for K-ion batteries. researchgate.netrsc.org
Research has focused on creating composite materials to enhance the performance and stability of BP anodes. A common strategy involves combining black phosphorus with graphitic materials. nih.govacs.org These composites aim to buffer the significant volume changes that BP undergoes during the alloying/de-alloying process with alkali ions, which can otherwise lead to pulverization of the electrode and rapid capacity decay. acs.org
For instance, a black phosphorus-graphite composite has been investigated as an anode for Li+, Na+, and K+ ion batteries. nih.gov Studies show that the electrochemical reactions and performance vary depending on the alkali ion. The final products of the reaction are Li₃P, Na₃P, and K₃P, respectively. nih.gov However, the formation energy and ion diffusion coefficient differ for each, with K₃P showing the highest formation energy and lowest ion diffusion, leading to lower utilization of BP for potassium-ion storage compared to lithium and sodium. nih.gov By carefully controlling the discharge voltage to restrict the formation of K₃P, a high gravimetric capacity can be achieved. nih.gov In one study, a BP-based anode for potassium-ion batteries delivered a first-cycle capacity as high as 617 mAh g⁻¹, which is more than double the capacity of traditional graphite (B72142) anodes in potassium cells. rsc.org
| Alkali-Ion Battery | Anode Material | Theoretical Capacity (mAh g⁻¹) | Observed Performance Metric | Reference |
|---|---|---|---|---|
| Lithium-ion (Li-ion) | Black Phosphorus | 2,596 | High initial capacity but subject to rapid decay without structural support. | researchgate.net |
| Sodium-ion (Na-ion) | Black Phosphorus | 2,596 | Demonstrates good rate capability and cycling stability in composite forms (e.g., with graphene). | researchgate.net |
| Potassium-ion (K-ion) | Black Phosphorus | 843 (as KP alloy) | Initial capacity of 617 mAh g⁻¹ achieved in a nanocomposite. | rsc.organu.edu.au |
| Potassium-ion (K-ion) | BP/Graphite Composite | N/A | Capacity of 600 mAh g⁻¹ retained after 50 cycles at 0.25 A g⁻¹. | nih.gov |
Supercapacitors and Pseudocapacitive Mechanisms
Black phosphorus is also a promising material for energy storage in supercapacitors, including flexible and wearable devices. acs.orgnih.gov Its advantageous properties include a remarkable surface area, high carrier mobility, excellent electrical conductivity, and rapid ion diffusion. acs.orgelsevierpure.com The interlayer distance in BP (approximately 0.53 nm) is larger than that of graphene, which facilitates easier transportation of electrolyte ions, a key factor for high-performance supercapacitors. elsevierpure.commdpi.com
The energy storage in BP-based supercapacitors involves both electrical double-layer capacitance (EDLC) and pseudocapacitive mechanisms. researchgate.net Pseudocapacitance, which involves fast and reversible Faradaic reactions at or near the electrode surface, can lead to significantly higher specific capacitance and energy density compared to EDLC alone. researchgate.net
To further enhance performance, BP is often hybridized with other materials. For example, a composite of few-layered black phosphorus and polyaniline (PANI) demonstrated a high specific capacitance of 354 F g⁻¹ at a current density of 0.3 A g⁻¹. researchgate.net In this hybrid material, the 2D structure of BP nanosheets provides a large surface area that supports the nucleation of PANI, creating more ion-accessible sites. researchgate.net
Flexible all-solid-state supercapacitors have been successfully fabricated using liquid-exfoliated BP nanoflakes. These devices have shown excellent volumetric capacitance (13.75 F cm⁻³), high power density (8.83 W cm⁻³), and significant energy density (2.47 mWh cm⁻³). advancedsciencenews.com Furthermore, they exhibit exceptional durability, with a lifespan of over 30,000 cycles and the ability to withstand thousands of bending tests without failure, making them highly suitable for wearable electronics. acs.orgadvancedsciencenews.com Another design embedded carbon nanoparticles within BP microplates to prevent self-stacking, resulting in a supercapacitor with a capacity of 372 F g⁻¹ and 93.2% capacitance retention after 10,000 bending tests. mdpi.com
| Electrode Material | Specific Capacitance | Current Density | Key Feature | Reference |
|---|---|---|---|---|
| BP/Polyaniline (PANI) Composite | 354 F g⁻¹ | 0.3 A g⁻¹ | Hybrid material enhances ion-accessible sites. | researchgate.net |
| BP/Carbon Nanoframe (BP/C NF) | 372 F g⁻¹ | N/A | Excellent flexibility and stability (93.2% retention after 10,000 bends). | mdpi.com |
| Liquid-Exfoliated BP Nanoflakes | 13.75 F cm⁻³ (volumetric) | N/A | Extremely long cycle life (>30,000 cycles) and high power density (8.83 W cm⁻³). | advancedsciencenews.com |
Role in Next-Generation Electronic and Optoelectronic Devices
Black phosphorus is considered a strong candidate for next-generation electronic and optoelectronic devices, largely due to its unique properties as a two-dimensional (2D) semiconductor. polyu.edu.hkjos.ac.cnresearching.cn Unlike graphene, which is a semi-metal with no bandgap, black phosphorus possesses a direct and tunable bandgap. nih.govyoutube.com This bandgap varies with the number of layers, ranging from approximately 0.3 eV in its bulk form to about 2.0 eV for a single layer (phosphorene). nih.govyoutube.com This tunability, combined with high charge-carrier mobility (up to ~1,000 cm² V⁻¹ s⁻¹), makes BP exceptionally versatile for a wide range of applications. nih.govsemanticscholar.org
Field-Effect Transistors (FETs): BP's semiconducting nature and high mobility make it an ideal channel material for FETs. semanticscholar.orgmdpi.com Transistors fabricated from few-layer BP have demonstrated high on/off current ratios (on the order of 10⁵) and high drive currents, surpassing many other 2D semiconductor transistors. nih.govsemanticscholar.org Its properties suggest it could potentially replace silicon in future scaled-down, high-speed electronics, allowing for a much larger number of transistors to be integrated into devices like mobile phones and computers. polyu.edu.hklabmanager.com However, a significant challenge is the material's instability in ambient conditions, as it degrades in the presence of oxygen and moisture. researching.cnyoutube.com This issue is often addressed by encapsulating the BP layers with more stable materials, such as hexagonal boron nitride (hBN), which can protect the BP while maintaining its electronic characteristics. jos.ac.cnresearching.cnresearchgate.net
Optoelectronic Devices (Photodetectors): The layer-dependent bandgap of black phosphorus allows it to absorb a broad spectrum of light, from the visible to the infrared range. researchgate.netacs.org This makes it an excellent material for photodetectors. acs.orgresearchgate.net BP-based photodetectors have shown fast response times and high responsivity. acs.orgmdpi.com For instance, multilayer BP photodetectors have demonstrated the ability to acquire high-contrast images in both visible (532 nm) and infrared (1550 nm) wavelengths. acs.org Its unique puckered atomic structure also leads to in-plane anisotropy, meaning its optical and electrical properties are direction-dependent, a feature that can be exploited in the design of novel polarization-sensitive photodetectors. jos.ac.cnresearchgate.net
Flexible and Wearable Electronics: As a 2D material, black phosphorus can be exfoliated into ultra-thin, flexible sheets. youtube.com This mechanical flexibility, combined with its excellent electronic properties, makes it highly suitable for integration into flexible and wearable technology, such as flexible displays, sensors, and energy storage components. acs.orgnih.govyoutube.com Researchers are developing BP-based inks that can be used in printing processes like aerosol jet printing to fabricate electronic components on various substrates, paving the way for scalable manufacturing of flexible devices. youtube.com
| Device Type | Key Performance Metric | Value | Significance | Reference |
|---|---|---|---|---|
| Field-Effect Transistor (FET) | Charge Carrier Mobility | Up to ~1,000 cm² V⁻¹ s⁻¹ | Enables high-speed, low-power electronic switching. | nih.govsemanticscholar.org |
| Field-Effect Transistor (FET) | On/Off Current Ratio | ~10⁵ | Indicates excellent switching behavior, crucial for digital logic. | nih.gov |
| Photodetector | Spectral Detection Range | Visible to Infrared (0.3 eV to 2.0 eV bandgap) | Versatility for multispectral imaging and sensing applications. | acs.orgmdpi.com |
| Photodetector | Responsivity | Up to 2.42 A/W (multilayer) | High sensitivity to light for efficient signal conversion. | mdpi.com |
| Gas Sensor | Sensitivity (NO₂) | Down to 5 ppb | Demonstrates potential for high-sensitivity environmental monitoring. | acs.org |
Environmental Fate and Transformations of Black Phosphorus in Engineered and Natural Systems
Mechanisms of Degradation in Aqueous Environments
The degradation of Black PN in aquatic systems can occur through several mechanisms, with photocatalysis being a significant pathway.
Hydrolysis: Hydrolysis is another potential degradation pathway for chemical compounds in water. However, for many azo dyes, hydrolysis is not considered a primary degradation route, with the exception of reactive dyes which can hydrolyze rapidly in aqueous solutions. scbt.com Specific kinetic data on the hydrolysis of Black PN under varying pH and temperature conditions is limited in publicly available literature.
Biotic Transformation Pathways and Microbial Interactions
Microorganisms play a crucial role in the breakdown of azo dyes like Black PN. The primary mechanism of biotic degradation is the reductive cleavage of the azo bond (-N=N-).
This process typically occurs under anaerobic (oxygen-deficient) conditions and results in the formation of aromatic amines, which may themselves be subject to further degradation. nih.gov Aerobic (oxygen-rich) conditions are generally not conducive to the initial breakdown of azo dyes as oxygen can inhibit the azo reduction process. cambridgecommodities.com
A proposed degradation pathway for Brilliant Black by the bacterium Dermacoccus abyssi illustrates this process, showing the enzymatic breakdown of the dye. researchgate.net The initial cleavage of the azo bond is often followed by hydroxylation and ring opening of the resulting aromatic intermediates under aerobic conditions. researchgate.net A variety of microorganisms, including bacteria, fungi, and algae, have been shown to decolorize and metabolize azo dyes through the action of enzymes such as azoreductases, laccases, and peroxidases. nih.govresearchgate.netbiotechnologia-journal.org Mixed microbial cultures, often found in environments like textile dye effluent-contaminated soil, can be particularly effective in the complete degradation of azo dyes through a sequential anaerobic-aerobic treatment process. sciepub.com
Abiotic Transformation Processes in Soil and Water Matrices
In addition to biotic processes, Black PN can undergo transformations in soil and water through abiotic mechanisms.
Photolysis: As mentioned earlier, photolysis is a potential abiotic degradation pathway for azo dyes in aquatic environments. scbt.com The effectiveness of this process is dependent on the intensity and wavelength of light.
Reactions with Soil Components: The interaction of Black PN with soil constituents can influence its transformation. Soil organic matter and minerals can affect the photodegradation of chemicals on soil surfaces. For example, humic acid, a major component of soil organic matter, can inhibit the photodegradation of certain compounds. researchgate.net The presence of soil colloids can also play a role in the adsorption and potential transformation of organic molecules. nih.gov
Assessment of Environmental Persistence and Mobility
The environmental persistence and mobility of a chemical determine its potential to remain in the environment and move between different environmental compartments.
Persistence: A safety data sheet for Brilliant Black BN indicates that the substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). cambridgecommodities.com Azo dyes, in general, tend to persist under aerobic environmental conditions but are susceptible to reductive degradation under the anaerobic conditions often found in sediments. cambridgecommodities.com
Bioaccumulation: Bioaccumulation refers to the accumulation of a chemical in an organism from all environmental sources. wikipedia.org The potential for a chemical to bioaccumulate is an important factor in its environmental risk assessment. The safety data sheet for Brilliant Black BN states that it does not meet the criteria for classification as bioaccumulative. cambridgecommodities.com
Modeling of Environmental Distribution and Exposure Scenarios
Environmental models are used to predict the distribution and concentration of chemicals in the environment. These models use chemical-specific properties, such as water solubility, vapor pressure, and soil adsorption coefficient, along with environmental parameters to estimate the fate and transport of a substance. epa.gov
Currently, there is a lack of specific studies in the public domain that have developed and applied environmental distribution and exposure models for Black PN. However, general models for assessing the environmental risk of food dyes have been considered. nih.gov Such models are crucial for understanding the potential exposure of different environmental compartments and organisms to this compound.
Q & A
Q. What protocols mitigate false positives/negatives when quantifying Black PN’s cellular uptake via fluorescence microscopy?
- Methodological Answer: Include autofluorescence controls (unlabeled cells) and validate PN labeling efficiency using flow cytometry. Use super-resolution techniques (STED/PALM) to avoid diffraction-limited artifacts. For quantitative analysis, standardize imaging parameters (laser power, exposure time) across replicates and apply background subtraction algorithms (e.g., rolling-ball) .
Q. How should researchers address batch-dependent variability in Black PN’s catalytic activity for reproducible in vivo studies?
- Methodological Answer: Implement a quality-by-design (QbD) framework: define critical quality attributes (CQAs) like zeta potential (−30±5 mV) and polydispersity index (<0.3). Use accelerated stability testing (40°C/75% RH) to identify degradation thresholds. For in vivo work, randomize PN batches across animal cohorts and include batch ID as a covariate in mixed-effects models .
Ethical & Reporting Standards
Q. What are the NIH-mandated disclosure requirements for studies using Black PN in animal models?
- Methodological Answer: Report ARRIVE 2.0 checklist items: animal strain, sex, age, and sample size justification. Disclose PN administration routes (e.g., intraperitoneal vs. oral) and anesthesia protocols. Provide raw data for survival curves and histopathology in supplementary files. State compliance with institutional IACUC protocols (e.g., Protocol #XYZ-2023) .
Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data sharing for Black PN datasets?
- Methodological Answer: Deposit raw spectra, microscopy images, and animal records in domain-specific repositories (e.g., Zenodo, Figshare). Use standardized metadata schemas (ISA-Tab) and assign DOIs. For interoperability, convert datasets to HDF5 or mzML formats. Document data collection parameters using Minimum Information Standards (MIAME for genomics, MIAPE for proteomics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
